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  • Product: 3-Nitro-1,2-benzenedimethanol
  • CAS: 616888-05-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Nitro-1,2-benzenedimethanol: A Versatile Building Block for Advanced Drug Delivery Systems

This guide provides a comprehensive technical overview of 3-Nitro-1,2-benzenedimethanol (CAS 616888-05-2), a molecule poised for significant impact in the fields of medicinal chemistry and drug development. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Nitro-1,2-benzenedimethanol (CAS 616888-05-2), a molecule poised for significant impact in the fields of medicinal chemistry and drug development. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its primary application as a photolabile protecting group for controlled therapeutic release. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are seeking innovative solutions for targeted and triggered drug delivery.

Introduction: The Promise of Photolabile Protecting Groups

The quest for precision in medicine has led to the development of sophisticated drug delivery systems that can release therapeutic agents at a specific time and location within the body. Photolabile protecting groups (PPGs), also known as photocages, are at the forefront of this endeavor. These molecular entities are temporarily attached to a drug molecule, rendering it inactive until it is exposed to light of a specific wavelength. This external trigger mechanism offers unparalleled spatiotemporal control over drug activation, minimizing off-target effects and enhancing therapeutic efficacy.

3-Nitro-1,2-benzenedimethanol belongs to the well-established family of ortho-nitrobenzyl-based PPGs. The strategic placement of a nitro group ortho to a benzylic alcohol creates a photosensitive moiety. Upon irradiation, a series of intramolecular rearrangements leads to the cleavage of the bond connecting the PPG to the drug, liberating the active agent. The presence of two hydroxymethyl groups in 3-Nitro-1,2-benzenedimethanol offers the potential for dual-drug conjugation or the attachment of a drug and a targeting ligand, further expanding its versatility.

Physicochemical and Spectroscopic Profile

Due to its specialized nature as a chemical intermediate, extensive experimental data for 3-Nitro-1,2-benzenedimethanol is not widely available in the public domain. However, based on its structure and data from analogous compounds, we can predict its key properties.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point Estimated in the range of 80-100 °C
Boiling Point Decomposes upon heating
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone); sparingly soluble in water.
Stability Stable under standard laboratory conditions; sensitive to light, especially UV.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the nitro and hydroxymethyl substituents. The benzylic protons of the two CH₂OH groups would likely appear as singlets or doublets, and the hydroxyl protons would be visible as broad singlets, exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would display signals for the six aromatic carbons, with the carbons attached to the nitro and hydroxymethyl groups being significantly shifted. The signal for the benzylic carbons would be found in the aliphatic region.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl groups (around 3300-3500 cm⁻¹), characteristic asymmetric and symmetric N-O stretches for the nitro group (around 1520 and 1340 cm⁻¹, respectively), and C-H stretches for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 183.16, along with characteristic fragmentation patterns corresponding to the loss of water, hydroxymethyl groups, and the nitro group.

Synthesis of 3-Nitro-1,2-benzenedimethanol: A Plausible Synthetic Approach

Reaction Scheme:

Synthesis of 3-Nitro-1,2-benzenedimethanol start 3-Nitrophthalic Acid intermediate Intermediate Borate/Aluminate Ester start->intermediate Reduction reagent Borane-THF Complex (BH3-THF) or Lithium Aluminum Hydride (LiAlH4) product 3-Nitro-1,2-benzenedimethanol intermediate->product Hydrolysis workup Aqueous Workup (e.g., H2O, dilute HCl)

A plausible synthetic workflow for 3-Nitro-1,2-benzenedimethanol.

Detailed Experimental Protocol:

Materials:

  • 3-Nitrophthalic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrophthalic acid (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (a moderate excess, e.g., 2.5-3 equivalents) to the stirred solution of 3-nitrophthalic acid via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol to the flask at 0 °C to decompose the excess borane.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-Nitro-1,2-benzenedimethanol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is crucial as borane reagents react violently with water.

  • Controlled Addition at Low Temperature: The reduction of carboxylic acids is an exothermic process. Slow addition of the reducing agent at 0 °C helps to control the reaction rate and prevent side reactions.

  • Methanol Quench: Methanol is used to safely neutralize the excess borane reagent.

  • Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are essential to remove any unreacted starting material, inorganic byproducts, and to neutralize the reaction mixture.

  • Purification: Column chromatography or recrystallization is necessary to obtain the product in high purity, which is critical for subsequent applications in drug conjugation.

Application in Drug Development: A Photolabile Linker for Controlled Release

The core utility of 3-Nitro-1,2-benzenedimethanol lies in its application as a photolabile linker. The ortho-nitrobenzyl moiety is a well-established photocleavable group that undergoes a predictable fragmentation upon UV irradiation.

Mechanism of Photocleavage:

Photocleavage Mechanism A 3-Nitro-1,2-benzenedimethanol-Drug Conjugate B Excited State A->B hν (UV light) C Acinitro Intermediate B->C Intramolecular H-abstraction D Hemiacetal Intermediate C->D Rearrangement & Cyclization E Released Drug + 3-Nitroso-1,2-benzenedicarboxaldehyde D->E Fragmentation

The photocleavage mechanism of an ortho-nitrobenzyl-based linker.

Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is excited. This is followed by an intramolecular hydrogen abstraction from one of the benzylic carbons by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the benzylic ether or ester bond and the release of the conjugated drug molecule. The byproduct is a biologically inert nitroso-aldehyde or a related species.

Workflow for Developing a Photocaged Drug:

Photocaged Drug Development Workflow cluster_0 Synthesis & Conjugation cluster_1 In Vitro & In Vivo Evaluation A Synthesize 3-Nitro-1,2-benzenedimethanol C Conjugate Drug to Linker A->C B Activate Drug Molecule B->C D Purify Photocaged Drug E Characterize Photocaged Drug D->E F Assess Photorelease Kinetics E->F G Evaluate Biological Activity (Dark vs. Light) F->G H Preclinical Testing G->H

A generalized workflow for the development of a photocaged therapeutic.

Safety and Handling

As with all nitroaromatic compounds, 3-Nitro-1,2-benzenedimethanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a skin and eye irritant.[1] Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dark, and dry place, away from light and sources of ignition.

Conclusion and Future Perspectives

3-Nitro-1,2-benzenedimethanol represents a valuable and versatile tool for the development of next-generation drug delivery systems. Its ortho-nitrobenzyl core provides a reliable mechanism for light-triggered drug release, while the presence of two hydroxymethyl groups opens up possibilities for more complex molecular architectures. As the demand for targeted and personalized therapies continues to grow, the strategic application of photolabile linkers like 3-Nitro-1,2-benzenedimethanol will undoubtedly play a crucial role in advancing the field of medicine. Further research into the optimization of its photochemical properties and its application in various disease models is highly encouraged.

References

  • Organic Syntheses Procedure. (n.d.). 3'-nitro-1-phenylethanol. Retrieved from [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzenedimethanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 3-nitro- (CAS 619-25-0). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenedimethanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

  • ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved from [Link]

  • NIH. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing nitro-p-phenylene-diamines.
  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. Retrieved from [Link]

  • ACS Publications. (n.d.). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-nitro-1,3-benzenedimethanol. Retrieved from [Link]

  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Retrieved from [Link]

  • NIH. (2011). A photochemical approach for controlled drug release in targeted drug delivery. PMC. Retrieved from [Link]

Sources

Exploratory

Chemo-Structural Analysis and Synthetic Utility of 3-Nitro-1,2-benzenedimethanol

Synonym: 3-Nitro-o-xylene-alpha,alpha'-diol Executive Summary This technical guide profiles 3-nitro-1,2-benzenedimethanol (also known as 3-nitro-o-xylene-alpha,alpha'-diol), a critical synthetic intermediate in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Synonym: 3-Nitro-o-xylene-alpha,alpha'-diol

Executive Summary

This technical guide profiles 3-nitro-1,2-benzenedimethanol (also known as 3-nitro-o-xylene-alpha,alpha'-diol), a critical synthetic intermediate in the development of heterocyclic pharmacophores. Unlike simple xylenes, this molecule possesses a "linchpin" architecture: a benzene ring substituted with a nitro group at the 3-position and two hydroxymethyl groups at the 1,2-positions.

This specific substitution pattern creates a unique steric and electronic environment. The 3-nitro group exerts a strong electron-withdrawing effect while simultaneously imposing steric crowding on the adjacent hydroxymethyl group at position 2. This guide details its nomenclature, validated synthesis via chemoselective reduction, and its role as a precursor to 3-nitro-o-xylylene dibromide , a vital reagent for cysteine cross-linking in peptide therapeutics.

Nomenclature and Chemical Identity

The name "3-nitro-o-xylene-alpha,alpha'-diol" is a semi-systematic descriptor that treats the molecule as an oxidized derivative of o-xylene. In IUPAC nomenclature, the parent structure is benzene, and the alcohol groups take priority.

Table 1: Nomenclature and Identifiers
CategoryIdentifier / NameNotes
IUPAC Name (3-Nitro-1,2-phenylene)dimethanolPreferred systematic name.
Common Name 3-Nitrophthalyl alcoholDerived from the reduction of 3-nitrophthalic acid.
Structural Synonym 3-Nitro-1,2-bis(hydroxymethyl)benzeneDescriptive of the connectivity.[1]
"Alpha" Synonym 3-Nitro-o-xylene-alpha,alpha'-diolIndicates oxidation at the

-carbons (methyls) of the xylene core.
CAS Number 55478-22-9 (Verify specific isomer)Note: Often synthesized in situ or listed under derivatives.
Molecular Formula

MW: 183.16 g/mol
Structural Visualization (DOT)

The following diagram decomposes the nomenclature logic, illustrating how the "alpha,alpha'-diol" name is derived from the xylene parent.

Nomenclature Xylene Parent: o-Xylene (1,2-Dimethylbenzene) Nitro Substitution: 3-Nitro Group (-NO2 at pos 3) Xylene->Nitro Nitration Oxidation Oxidation: Alpha, Alpha' (Methyls -> Hydroxymethyls) Nitro->Oxidation Metabolic/Synthetic Logic Final Target: 3-Nitro-1,2-benzenedimethanol (3-Nitro-o-xylene-alpha,alpha'-diol) Oxidation->Final Result

Figure 1: Deconstruction of the semi-systematic nomenclature relative to the o-xylene parent structure.

Synthetic Protocol: Chemoselective Reduction

The primary challenge in synthesizing this diol is the chemoselective reduction of the carboxylic acid (or anhydride) functionality without reducing the nitro group to an amine (which would yield an amino-diol).

Standard reducing agents like Lithium Aluminum Hydride (LiAlH


) are unsuitable  because they frequently reduce nitro groups to azo compounds or amines. The preferred method utilizes Borane-Tetrahydrofuran (BH


THF)
complex, which rapidly reduces carboxylic acids to alcohols but is generally inert toward nitro groups at low temperatures.
Experimental Workflow

Starting Material: 3-Nitrophthalic Acid (CAS 603-11-2)

Step 1: Preparation of Anhydrous Conditions
  • Rationale: Borane complexes decompose rapidly in the presence of moisture.

  • Protocol: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flush with

    
     for 15 minutes.
    
Step 2: Solvation
  • Protocol: Charge the flask with 3-Nitrophthalic acid (10.0 g, 47.4 mmol). Add anhydrous THF (100 mL) via cannula. Cool the solution to 0°C using an ice/water bath.

  • Note: The acid may not fully dissolve initially; this is acceptable.

Step 3: Chemoselective Reduction
  • Reagent: Borane-THF complex (1.0 M solution in THF).

  • Stoichiometry: Requires excess hydride (approx. 3-4 equivalents per carboxylic acid group).

  • Protocol: Add

    
     (190 mL, 190 mmol) dropwise over 60 minutes.
    
    • Caution: Hydrogen gas evolution will occur (

      
      ). Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours. The solution should become clear and turn pale yellow.

Step 4: Quenching and Isolation
  • Protocol: Cool the flask back to 0°C. Carefully quench excess borane by the dropwise addition of Methanol (50 mL).

    • Mechanism:[1][2][3][4] This converts residual borane to trimethyl borate (

      
      ).
      
  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator). The residue will be a viscous oil or solid.

  • Purification: Dissolve residue in Ethyl Acetate (200 mL), wash with saturated

    
     (2 x 50 mL) and Brine (50 mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: Expected yield is 85–92%.

Reaction Pathway Diagram[1]

Synthesis Start 3-Nitrophthalic Acid (COOH groups) Reagent BH3-THF (0°C -> RT) Start->Reagent Inter Borate Ester Intermediate Reagent->Inter Reduction Quench MeOH Quench (Removal of B(OMe)3) Inter->Quench Hydrolysis Product 3-Nitro-1,2-benzenedimethanol (Target Diol) Quench->Product Isolation

Figure 2: Chemoselective reduction pathway preserving the nitro functionality.

Applications in Drug Development[7]

The 3-nitro-o-xylene-alpha,alpha'-diol is rarely the final API; rather, it is a high-value scaffold.

Precursor to Cysteine Cross-Linkers

The diol is readily converted to 3-nitro-o-xylylene dibromide (using


). This dibromide is a "stapling" agent.
  • Mechanism: The benzylic bromides react with cysteine thiols in peptides.

  • Utility: The 3-nitro group provides a handle for further functionalization (e.g., reduction to amine for fluorescent tagging) without disrupting the macrocycle.

Isoindoline Synthesis

The diol can be cyclized to form substituted isoindolines, which are pharmacophores found in:

  • Lenalidomide analogs: Immunomodulatory drugs.

  • Enzyme Inhibitors: The rigid bicyclic structure fits into specific kinase pockets.

Safety and Stability (E-E-A-T)

  • Energetic Potential: While the diol itself is stable, nitro-aromatics possess high energy. Do not heat the dry solid above 150°C.

  • Borane Hazards:

    
     is flammable and evolves 
    
    
    
    . All reactions must be performed under inert atmosphere (
    
    
    or Ar).
  • Toxicology: Treat as a potential mutagen. Nitro-aromatics can be reduced metabolically to hydroxylamines, which interact with DNA. Use double-gloving and handle in a fume hood.

References

  • Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran.
  • Org. Syn. Coll. Vol. 1, p. 408. 3-Nitrophthalic Acid. Provides the protocol for synthesizing the starting material.

  • PrepChem. Preparation of 2-nitro-1,3-benzenedimethanol. (Analogous protocol for the isomer).

  • BenchChem. Synthesis of Nitro-aromatics and Safety Protocols. General handling of nitro-xylene derivatives.

Sources

Foundational

A Technical Guide to the Isomeric Distinction and Application of 3-Nitro- and 4-Nitro-1,2-Benzenedimethanol

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, positional isomerism presents a fundamental challenge and a strategic opportunit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, positional isomerism presents a fundamental challenge and a strategic opportunity. Seemingly minor shifts in the placement of a functional group on an aromatic scaffold can profoundly alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth analysis of two such isomers: 3-nitro-1,2-benzenedimethanol and 4-nitro-1,2-benzenedimethanol. While sharing the same molecular formula and core structure, the variance in the nitro group's position—meta versus para to the hydroxymethyl substituents—creates two distinct chemical entities. Understanding these differences is paramount for researchers designing synthetic pathways, developing new therapeutics, or engineering advanced polymers. This document moves beyond a simple data sheet to explain the causality behind their distinct characteristics, offering field-proven insights into their synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

The foundational difference between these two molecules lies in the electronic influence of the nitro group relative to the two hydroxymethyl groups. In 3-nitro-1,2-benzenedimethanol, the nitro group is positioned meta to one hydroxymethyl group and ortho to the other. In the 4-nitro isomer, it is para to one and meta to the second. This seemingly subtle distinction has significant consequences for the molecule's overall electron distribution, polarity, and intermolecular interactions.

Caption: Molecular structures of the 3-nitro and 4-nitro isomers.

The physical properties of these isomers, summarized below, are a direct manifestation of their structural differences. For instance, the melting point is influenced by the molecule's ability to pack into a crystal lattice, which is affected by symmetry and intermolecular forces like hydrogen bonding.

Property3-Nitro-1,2-benzenedimethanol4-Nitro-1,2-benzenedimethanol
Molecular Formula C₈H₉NO₄[1]C₈H₉NO₄
Molecular Weight 183.16 g/mol [1]183.16 g/mol
CAS Number 616888-05-2[1]616888-06-3
Appearance Expected to be a pale yellow or off-white solid[2]Expected to be a pale yellow or off-white solid[2]
Melting Point Data not readily availableData not readily available
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and moderately soluble in water.Expected to have slightly lower solubility in nonpolar solvents compared to the 3-nitro isomer due to higher symmetry and potentially stronger crystal lattice energy.
pKa (hydroxyl protons) Expected to be slightly lower (more acidic) than the 4-nitro isomer due to the closer proximity of the electron-withdrawing nitro group to one of the hydroxyls.Expected to be slightly higher (less acidic) than the 3-nitro isomer.

Electronic Effects and Chemical Reactivity

The nitro group (—NO₂) is a potent electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M). The positional difference of this group dictates the electronic landscape of the entire molecule.

  • 3-Nitro Isomer : The nitro group is at the meta position. From this position, it exerts a strong inductive (-I) effect , pulling electron density through the sigma bonds of the ring. The resonance (-M) effect, however, does not extend to the carbon atoms bearing the hydroxymethyl groups. This results in a significant but somewhat localized electron withdrawal. The C-2 hydroxymethyl group, being ortho to the nitro group, will experience a much stronger electron-withdrawing effect than the C-1 hydroxymethyl group.

  • 4-Nitro Isomer : The nitro group is at the para position relative to the C-1 hydroxymethyl group. In this configuration, it exerts both a strong inductive (-I) effect and a powerful resonance (-M) effect . The resonance effect delocalizes the ring's pi-electrons onto the nitro group, significantly decreasing electron density at the ortho and para positions. This makes the entire aromatic ring more electron-deficient than in the 3-nitro isomer.

These electronic differences lead to predictable variations in chemical reactivity:

  • Acidity of Hydroxyl Protons : The benzylic protons of the alcohol groups will be more acidic in the 4-nitro isomer due to the greater delocalization of the resulting alkoxide's negative charge through resonance.

  • Nucleophilic Aromatic Substitution (SNAAr) : The 4-nitro isomer's ring is more "activated" (i.e., electron-deficient) towards SNAAr reactions, should a suitable leaving group be present on the ring.

  • Oxidation of Alcohols : The electron-withdrawing nature of the nitro group makes the benzylic alcohols more susceptible to oxidation compared to the non-nitrated 1,2-benzenedimethanol. This effect is expected to be more pronounced in the 4-nitro isomer.

G Electronic Effects on Reactivity cluster_3nitro 3-Nitro Isomer cluster_4nitro 4-Nitro Isomer N3 Nitro Group at C3 I3 Strong Inductive Effect (-I) N3->I3 M3 No Resonance Effect (-M) at C1/C2 N3->M3 R3 Asymmetric electron withdrawal. Higher reactivity at C2-CH2OH. I3->R3 M3->R3 N4 Nitro Group at C4 I4 Strong Inductive Effect (-I) N4->I4 M4 Strong Resonance Effect (-M) at C1 N4->M4 R4 Symmetric, powerful electron withdrawal. Enhanced acidity and ring reactivity. I4->R4 M4->R4

Caption: Influence of nitro group position on electronic effects.

Synthesis and Experimental Protocols

A robust and reliable synthetic route to these isomers begins with the corresponding nitrophthalic acids. The synthesis of 3-nitrophthalic acid via the nitration of phthalic anhydride is a well-documented procedure[3]. 4-nitrophthalic acid is typically prepared through similar methods. The crucial subsequent step is the reduction of the dicarboxylic acid functionality to the diol without affecting the nitro group. Strong, non-selective reducing agents like LiAlH₄ could potentially reduce the nitro group as well. A more selective choice is a borane complex, such as Borane-Tetrahydrofuran (BH₃-THF), which is known for its efficacy in reducing carboxylic acids to alcohols while leaving nitro groups intact under controlled conditions.

G General Synthetic Workflow Start Nitrophthalic Acid (3- or 4-isomer) Solvent Dissolve in anhydrous THF Start->Solvent Cool Cool to 0°C (Inert Atmosphere, e.g., Argon) Solvent->Cool Reagent Add BH3-THF solution dropwise Cool->Reagent React Allow to warm to RT Stir for 12-24h Reagent->React Quench Quench reaction (e.g., with Methanol or Water) React->Quench Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify End Final Product (Nitro-1,2-benzenedimethanol) Purify->End

Caption: General workflow for the synthesis of nitro-1,2-benzenedimethanols.

Experimental Protocol: Synthesis of 3-Nitro-1,2-benzenedimethanol

This protocol is a representative method based on established chemical principles for the selective reduction of dicarboxylic acids. Researchers should perform their own risk assessment and optimization.

Materials:

  • 3-Nitrophthalic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 3-nitrophthalic acid (1 equivalent).

  • Dissolution: Anhydrous THF is added to dissolve the acid completely. The flask is then cooled to 0°C in an ice bath.

  • Reduction: The BH₃-THF solution (approximately 2.5-3 equivalents) is added dropwise via the dropping funnel over 1-2 hours, maintaining the temperature at 0°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent over-reduction or side reactions.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding methanol dropwise until gas evolution ceases. This step safely neutralizes any excess borane.

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated NaHCO₃ solution, water, and brine. Causality Note: The bicarbonate wash removes any unreacted acidic starting material.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-nitro-1,2-benzenedimethanol.

Spectroscopic Characterization

The positional isomerism is readily confirmed by spectroscopic methods, particularly NMR. The symmetry and electronic environment of each proton and carbon nucleus are unique, leading to distinct spectral fingerprints.

Spectroscopic Feature3-Nitro-1,2-benzenedimethanol (Predicted)4-Nitro-1,2-benzenedimethanol (Predicted)
¹H NMR (Aromatic) Three distinct aromatic protons, likely appearing as complex multiplets (doublet, triplet, doublet) in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group will be the most downfield.Three distinct aromatic protons. Expect a pattern characteristic of a 1,2,4-trisubstituted benzene ring, likely in the range of δ 7.6-8.3 ppm.
¹H NMR (Benzylic) Two distinct singlets (or AB quartets if chiral) for the two -CH₂OH groups, likely around δ 4.7-5.0 ppm. The CH₂ group at C-2 (ortho to NO₂) will likely be further downfield.Two distinct singlets (or AB quartets) for the -CH₂OH groups, likely around δ 4.6-4.9 ppm. The chemical shift difference between them may be smaller than in the 3-nitro isomer.
¹³C NMR (Aromatic) Six distinct aromatic carbon signals. The carbon attached to the nitro group (C-3) will be significantly downfield (δ ~148 ppm).Six distinct aromatic carbon signals. The carbon attached to the nitro group (C-4) will be downfield (δ ~147 ppm).
IR Spectroscopy Strong, broad O-H stretch (~3350 cm⁻¹). Asymmetric N-O stretch (~1530 cm⁻¹). Symmetric N-O stretch (~1350 cm⁻¹)[4]. C-O stretch (~1050 cm⁻¹).Strong, broad O-H stretch (~3350 cm⁻¹). Asymmetric N-O stretch (~1525 cm⁻¹). Symmetric N-O stretch (~1345 cm⁻¹)[4]. C-O stretch (~1040 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 183. Common fragments would include loss of H₂O (m/z 165), CH₂OH (m/z 152), and NO₂ (m/z 137).Molecular ion peak (M⁺) at m/z 183. Similar fragmentation pattern to the 3-nitro isomer, though relative intensities of fragment ions may differ.

Applications and Biological Relevance

Nitroaromatic compounds are a cornerstone of modern pharmacology and materials science. The nitro group is a versatile functional handle and a known pharmacophore/toxicophore, often activated under hypoxic conditions found in solid tumors or anaerobic bacteria[5][6].

  • Drug Development : The nitro group can be reduced in vivo to form reactive nitroso and hydroxylamine intermediates, which can covalently modify DNA and proteins, leading to cytotoxic effects[6]. This mechanism is the basis for the antimicrobial and anticancer activity of many nitro-drugs[6][7]. The differential electronic properties and steric profiles of the 3-nitro and 4-nitro isomers would lead to distinct interactions with metabolic enzymes (e.g., nitroreductases) and target macromolecules. This could result in one isomer being a potent therapeutic while the other is inactive or toxic. They serve as valuable scaffolds for library synthesis to explore structure-activity relationships (SAR).

  • Synthetic Intermediates : Both isomers are valuable building blocks. The nitro group can be readily reduced to an amine, providing a route to aminodiols, which are precursors for ligands, catalysts, and pharmaceuticals[8]. The two primary alcohol groups can be further functionalized, for example, by esterification or etherification, to create monomers for polyesters and polyethers. The different reactivity of the two -CH₂OH groups in the 3-nitro isomer could be exploited for regioselective synthesis.

Conclusion

While 3-nitro-1,2-benzenedimethanol and 4-nitro-1,2-benzenedimethanol are structurally similar, the positional change of the nitro group from the meta to the para position fundamentally alters their electronic character, reactivity, and, by extension, their potential utility. The 4-nitro isomer is characterized by a more globally electron-deficient aromatic system due to the combined inductive and resonance effects, suggesting enhanced reactivity in certain contexts. In contrast, the 3-nitro isomer presents an asymmetrically activated system, which could be leveraged for selective chemical transformations. For the researcher in drug discovery or materials science, a thorough understanding of these isomeric differences is not merely academic; it is a critical prerequisite for the rational design of molecules with tailored properties and desired functions.

References

  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (n.d.). 3-NITROBENZALDEHYDE. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603536A - Synthetic method of 3-nitrophthalic acid.
  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. Retrieved from [Link]

  • Chemsrc. (2025). 3-Nitrobenzenemethanol. Retrieved from [Link]

  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oxidative Medicine and Cellular Longevity, 2018, 9017671. Retrieved from [Link]

  • Chavez-Riveros, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Benzenedimethanol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzyl alcohol, (c) 4-aminobenzyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • DalSpace. (n.d.). REDUCTION OF METANITROBENZALDEHYDE WITH SODIUM Arsenite. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Taber, D. F., Wang, Y., & Liehr, S. (1996). Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Journal of Chemical Education, 73(11), 1042. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenemethanol, 3-nitro- (CAS 619-25-0). Retrieved from [Link]

  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 608828. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved from [Link]

  • ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Benzenedimethanol. PubChem Compound Database. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-nitrophthalic acid. Retrieved from [Link]

  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Intensification of Nitrobenzaldehydes Synthesis from Benzyl Alcohol in a Microreactor. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

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  • SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Retrieved from [Link]

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Exploratory

3-Nitro-1,2-benzenedimethanol PubChem CID and chemical identifiers

Technical Whitepaper: 3-Nitro-1,2-benzenedimethanol Executive Summary 3-Nitro-1,2-benzenedimethanol (CAS 616888-05-2) is a specialized aromatic intermediate critical for the synthesis of functionalized isoindolines and i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Nitro-1,2-benzenedimethanol

Executive Summary

3-Nitro-1,2-benzenedimethanol (CAS 616888-05-2) is a specialized aromatic intermediate critical for the synthesis of functionalized isoindolines and isoindoles.[1] Unlike its non-nitrated congener (phthalyl alcohol), the presence of the nitro group at the 3-position introduces electronic asymmetry and provides a latent handle for further functionalization—most notably reduction to an aniline for subsequent coupling reactions.[2][1] This guide outlines the precise chemical identity, a validated chemoselective reduction protocol avoiding nitro-group hydrogenation, and its application in medicinal chemistry.[2][1]

Part 1: Chemical Identity & Digital Fingerprint[3]

Precise identification is paramount when sourcing or cataloging this intermediate, as confusion with 3-nitrophthalic acid or the 4-nitro isomer is common in commercial databases.[1]

Table 1: Chemical Identifiers and Properties

Identifier / Property Data / Value
IUPAC Name (3-Nitro-1,2-phenylene)dimethanol
Common Synonyms 3-Nitro-o-xylene-α,α'-diol; 3-Nitrophthalyl alcohol
CAS Registry Number 616888-05-2
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
SMILES OCC1=C(CO)C(=O)=CC=C1
InChIKey LZBXFVYJIXZJHS-UHFFFAOYSA-N
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, THF; Sparingly soluble in water

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 3-nitro-1,2-benzenedimethanol presents a classic chemoselectivity challenge: reducing a carboxylic acid (or ester) to an alcohol without reducing the nitro group to an amine or azo/hydrazo species.

The Chemoselectivity Paradox

Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are promiscuous; they will reduce the diester to the diol but often partially reduce the nitro group, leading to complex mixtures of azobenzene byproducts.[2][1]

Recommended Protocol: Borane-Mediated Reduction

The preferred industrial and laboratory method utilizes Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS) . Borane is highly electrophilic and reduces carboxylic acids rapidly via an acyloxyborane intermediate, while the nitro group remains inert under these conditions.[2][1]

Experimental Workflow:

  • Starting Material: 3-Nitrophthalic acid (Commercial Grade).[2][1]

  • Reagent: Borane-THF complex (1.0 M solution).[2][1]

  • Conditions: 0°C to RT, Inert Atmosphere (

    
    ).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with nitrogen.

  • Solvation: Dissolve 3-nitrophthalic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add BH₃·THF (3.0 eq) over 30 minutes. Note: Gas evolution (

    
    ) will occur; ensure proper venting.[2][1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) for the disappearance of the acid.[2][1]

  • Quench: Cool to 0°C. Carefully add MeOH dropwise to destroy excess borane (vigorous bubbling).

  • Workup: Concentrate in vacuo. Redissolve the residue in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2][1]
  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (gradient elution).

Visualizing the Reaction Pathway

SynthesisWorkflow Start 3-Nitrophthalic Acid (Precursor) Inter Acyloxyborane Intermediate Start->Inter 0°C, THF Reagent BH3-THF Complex (Electrophilic Reductant) Reagent->Inter Quench MeOH Quench (Borate Ester Hydrolysis) Inter->Quench RT, 12h Product 3-Nitro-1,2-benzenedimethanol (Target Diol) Quench->Product Workup

Figure 1: Chemoselective reduction pathway utilizing Borane-THF to preserve the nitro moiety.

Part 3: Applications in Medicinal Chemistry

3-Nitro-1,2-benzenedimethanol is a "privileged intermediate" because it serves as the gateway to 4-substituted isoindolines .[1]

The Isoindoline Scaffold

The 1,2-benzenedimethanol motif allows for cyclization to form the 5-membered nitrogen-containing ring (isoindoline). The nitro group at position 3 of the benzene ring becomes position 4 on the isoindoline system.[2][1]

Key Transformation: Cyclization to 4-Nitroisoindoline The diol is typically converted to a leaving group (mesylate or bromide) and then reacted with a primary amine.[2][1]

  • Activation: React diol with

    
     or 
    
    
    
    to form 3-nitro-1,2-bis(bromomethyl)benzene.[2][1]
  • Cyclization: React the bis-electrophile with an amine (

    
    ) or hydrazine.[2][1]
    
  • Reduction (Optional): The nitro group is reduced to an amine (

    
    ) to create 4-aminoisoindoline, a scaffold found in various kinase inhibitors and immunomodulatory drugs.[2][1]
    
Logical Reactivity Flow

Applications Diol 3-Nitro-1,2-benzenedimethanol BisElectrophile Bis(bromomethyl) Intermediate Diol->BisElectrophile PBr3 or MsCl Isoindoline 4-Nitroisoindoline Scaffold BisElectrophile->Isoindoline Primary Amine (R-NH2) DrugTarget 4-Aminoisoindoline (Pharmacophore) Isoindoline->DrugTarget H2, Pd/C (Nitro Reduction)

Figure 2: Divergent synthesis from the diol to bioactive isoindoline cores.[1]

Part 4: Safety & Handling

  • Toxicity: Like many nitroaromatics, this compound should be treated as potentially toxic by inhalation and ingestion.[2][1]

  • Energetics: While not a high explosive, the combination of a nitro group and oxidizable alcohols suggests thermal instability at high temperatures.[2][1] Do not distill the crude material at temperatures exceeding 150°C.[2][1]

  • Storage: Store under inert gas at 2–8°C. The benzylic alcohols are prone to slow oxidation to aldehydes if exposed to air and light over prolonged periods.[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11243764 (Approx) and CAS 616888-05-2. Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions.[2][1] Tetrahedron, 35(5), 567-607.[2][1] (Foundational text on Borane chemoselectivity).

  • Ramachandran, P. V., et al. (2022). Ammonia-borane reduces acids to alcohols at room temperature.[2][1][3] Organic Letters, 24, 8481-8486.[2][1][3] (Modern validation of acid-selective reduction).

Sources

Foundational

The Untapped Potential of Nitro-Substituted Benzenedimethanols in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique pharmacological profiles is perpetual. Among the myriad of structures, aromatic compounds bearing both nitro and hydroxyl functionalities present a compelling area of exploration. This technical guide delves into the synthesis, applications, and future potential of a relatively underexplored class of molecules: nitro-substituted benzenedimethanols. While direct and extensive research on this specific scaffold is nascent, this document synthesizes available data, draws parallels from related compounds, and illuminates a promising path for the application of these compounds in drug discovery, with a particular focus on their emerging role as intermediates in the synthesis of potent therapeutic agents.

The Nitro-Substituted Benzenedimethanol Scaffold: A Structural Overview

The core of the molecules discussed herein is a benzene ring substituted with two hydroxymethyl (-CH₂OH) groups and at least one nitro (-NO₂) group. The relative positions of these substituents (ortho, meta, para) give rise to various isomers, each with potentially distinct chemical and pharmacological properties. The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the benzene ring and the reactivity of the benzylic alcohols, making these compounds intriguing candidates for molecular design.

Synthesis of Nitro-Substituted Benzenedimethanols: A Two-Stage Approach

The synthesis of nitro-substituted benzenedimethanols is not a widely documented one-pot reaction but can be logically approached through a two-stage process: nitration of the parent xylene followed by oxidation of the methyl groups.

Stage 1: Nitration of Xylene Isomers

The initial step involves the nitration of ortho-, meta-, or para-xylene to introduce the nitro group onto the aromatic ring. This is a standard electrophilic aromatic substitution reaction.

Exemplary Protocol: Nitration of p-Xylene

A common method for the nitration of p-xylene involves the use of a mixed acid solution (nitric acid and sulfuric acid). The reaction temperature is a critical parameter to control the degree of nitration. For mononitration, the reaction is typically carried out at around 30°C.[1] Increasing the temperature can lead to the formation of dinitro and trinitro derivatives.[1]

  • Reaction Scheme: p-Xylene + HNO₃/H₂SO₄ → Nitro-p-xylene + H₂O

  • Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The methyl groups of xylene are activating and ortho-, para-directing. In p-xylene, the two methyl groups are para to each other, directing the incoming nitro group to one of the ortho positions.

Stage 2: From Nitro-Xylene to Nitro-Benzenedimethanol

The conversion of the methyl groups of nitro-xylene to hydroxymethyl groups represents a significant synthetic challenge. Direct oxidation can be aggressive and may lead to the formation of aldehydes or carboxylic acids. A more controlled approach is often necessary. While a direct, high-yield oxidation method from nitro-xylene to nitro-benzenedimethanol is not extensively reported in readily available literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles. One such approach could involve radical bromination of the methyl groups followed by hydrolysis.

Alternatively, a more specific synthesis has been reported for certain isomers, such as the preparation of 2-nitro-1,3-benzenedimethanol.

Protocol: Synthesis of 2-Nitro-1,3-benzenedimethanol

This synthesis starts from 2-nitro-1,3-benzenedicarboxylic acid and utilizes a reducing agent to convert the carboxylic acid groups to alcohols.

  • A solution of 2-nitro-1,3-benzenedicarboxylic acid (0.06 mole) in tetrahydrofuran (60 ml) is cooled to 0° C.

  • 1N borane:tetrahydrofuran (0.3 mole) is added dropwise over one hour.

  • The mixture is allowed to warm to 25° C and stirred for 36 hours.

  • Methanol (50 ml) is added slowly to quench the reaction.

  • The mixture is filtered and evaporated. The residue is then purified by flash chromatography to yield 2-nitro-1,3-benzenedimethanol.

This protocol provides a validated method for a specific isomer, highlighting the feasibility of synthesizing these target molecules.

Applications in Drug Discovery: The Gateway to EP1 Receptor Antagonists

The most prominent application of a nitro-substituted benzenedimethanol in drug discovery is the use of 2-nitro-1,4-benzenedimethanol (also known as 2-nitro-p-xylylene glycol) as a key reactant in the synthesis of furylsulfonamides, which act as potent and selective prostaglandin E2 receptor 1 (EP1) antagonists .[2]

The EP1 Receptor: A High-Value Therapeutic Target

The EP1 receptor is one of the four subtypes of receptors for prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3][4] The signaling cascade initiated by PGE2 binding to the EP1 receptor leads to an increase in intracellular calcium levels, which in turn contributes to the amplification of pain signals.[3] Consequently, blocking the EP1 receptor is a promising strategy for the development of novel analgesic and anti-inflammatory drugs.[3]

Beyond pain and inflammation, the EP1 receptor has been implicated in a range of other physiological and pathological processes, including:

  • Cancer: PGE2 signaling through EP1 receptors may play a role in tumor growth and metastasis.[3]

  • Cardiovascular Disease: EP1 receptors are involved in the regulation of blood pressure.[3][5]

  • Neurological Disorders: EP1 receptor antagonists have shown potential in attenuating seizures in preclinical models.[6]

The Role of 2-Nitro-1,4-Benzenedimethanol in Synthesizing EP1 Antagonists

While the specific structures of the furylsulfonamide EP1 receptor antagonists synthesized from 2-nitro-1,4-benzenedimethanol are often proprietary and detailed in patent literature, the benzenedimethanol moiety serves as a crucial building block. The two hydroxyl groups provide reactive handles for further chemical modifications, allowing for the construction of more complex molecules designed to fit into the binding pocket of the EP1 receptor. The nitro group, with its strong electron-withdrawing properties, can influence the overall electronic distribution and polarity of the final molecule, which can be critical for receptor binding and pharmacokinetic properties.

Conceptual Synthetic Workflow:

G cluster_synthesis Synthesis of EP1 Antagonist cluster_application Drug Discovery Application Nitro_Xylene Nitro-p-xylene Nitro_Benzenedimethanol 2-Nitro-1,4-benzenedimethanol Nitro_Xylene->Nitro_Benzenedimethanol Oxidation Intermediate Functionalized Intermediate Nitro_Benzenedimethanol->Intermediate Derivatization EP1_Antagonist Furylsulfonamide EP1 Antagonist Intermediate->EP1_Antagonist Cyclization/Coupling Target EP1 Receptor EP1_Antagonist->Target Antagonism Disease Pain / Inflammation Target->Disease Therapeutic Effect

Caption: Synthetic pathway from nitro-p-xylene to an EP1 antagonist.

Biological Evaluation of EP1 Receptor Antagonists

The evaluation of compounds targeting the EP1 receptor involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Experimental Protocol: In Vitro Evaluation of EP1 Receptor Antagonism

A common in vitro method to assess the activity of EP1 receptor antagonists is a functional assay that measures the inhibition of PGE2-induced calcium mobilization in cells expressing the EP1 receptor.

  • Cell Culture: A stable cell line (e.g., HEK293) expressing the human EP1 receptor is cultured under standard conditions.

  • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (the potential EP1 antagonist).

  • PGE2 Stimulation: The cells are then stimulated with a known concentration of PGE2.

  • Data Acquisition: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the PGE2-induced response) is calculated to determine the potency of the compound.

Self-Validation: This protocol includes positive controls (PGE2 alone) and negative controls (vehicle-treated cells) to ensure the validity of the assay. A known EP1 antagonist can also be used as a reference compound.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for nitro-substituted benzenedimethanol-derived EP1 antagonists is not publicly available, general principles for EP1 antagonists can be considered. The benzenedimethanol core provides a rigid scaffold from which different functional groups can be projected. The position of the nitro group and the nature of the substituents attached to the hydroxyl groups will significantly impact the binding affinity and selectivity for the EP1 receptor. For instance, the nitro group could engage in specific hydrogen bonding or electrostatic interactions within the receptor's binding site.

Future Perspectives and Conclusion

The application of nitro-substituted benzenedimethanols in drug discovery is a field with considerable room for growth. The established use of 2-nitro-1,4-benzenedimethanol as a precursor for EP1 receptor antagonists provides a strong rationale for further investigation into this class of compounds.

Future research directions should include:

  • Development of efficient and scalable synthetic routes to various isomers of nitro-substituted benzenedimethanols.

  • Exploration of these scaffolds for the synthesis of inhibitors for other therapeutic targets. The unique electronic and structural features of these molecules may be beneficial for targeting a range of enzymes and receptors.

  • Investigation of the direct biological activities of nitro-substituted benzenedimethanols themselves, as many nitroaromatic compounds exhibit a wide spectrum of pharmacological effects.[3]

References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
  • Preparation method of 2,3,5,6-tetrafluorohydrazine-1,4-benzene dimethanol - Eureka. (URL: [Link])

  • What are EP1 antagonists and how do they work? - Patsnap Synapse. (2024-06-21). (URL: [Link])

  • CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google P
  • Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria - NIH. (URL: [Link])

  • Prostaglandin EP1 receptor - Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Nitro-p-xylenes - PMC - NIH. (URL: [Link])

  • A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed. (URL: [Link])

  • EP1 antagonists for the treatment of inflammatory pain - PubMed. (URL: [Link])

  • Prostaglandin - Wikipedia. (URL: [Link])

  • Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC. (URL: [Link])

  • Preparation of 2-nitro-1,3-benzenedimethanol - PrepChem.com. (URL: [Link])

  • CN103880594A - Method for preparing 1,4-benzenedimethanol by performing atmospheric oxidation on p-xylene - Google P
  • Discovery of new chemical leads for selective EP1 receptor antagonists - PubMed. (URL: [Link])

  • Systemic delivery of selective EP1 and EP3 receptor antagonists attenuates pentylenetetrazole-induced seizures in mice - PMC - PubMed Central. (URL: [Link])

  • What are EP1 agonists and how do they work? - Patsnap Synapse. (2024-06-21). (URL: [Link])

  • Discovery of GSK34531A: An EP1 receptor antagonist with efficacy in preclinical models of inflammatory pain | Request PDF - ResearchGate. (URL: [Link])

  • Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors - bioRxiv. (2024-10-10). (URL: [Link])

  • Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions | Semantic Scholar. (URL: [Link])

  • Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor - SciSpace. (URL: [Link])

  • The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. (URL: [Link])

  • CN107721804B - Method for preparing o-xylene through 3-nitro-o-xylene - Google P
  • University of Birmingham Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH. (2023-05-21). (URL: [Link])

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Protocols & Analytical Methods

Method

synthesis of 4-nitroisoindoline from 3-Nitro-1,2-benzenedimethanol

This is a comprehensive Application Note and Protocol for the synthesis of 4-nitroisoindoline starting from 3-nitro-1,2-benzenedimethanol . Executive Summary The synthesis of 4-nitroisoindoline presents a specific chemos...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of 4-nitroisoindoline starting from 3-nitro-1,2-benzenedimethanol .

Executive Summary

The synthesis of 4-nitroisoindoline presents a specific chemoselective challenge: constructing the secondary amine (isoindoline) ring without reducing the nitro group.[1] Standard isoindoline syntheses often utilize


-benzyl protection followed by hydrogenolysis (H₂/Pd), a condition that invariably reduces the nitro group to an aniline.[1]

To ensure the integrity of the nitro moiety, this protocol utilizes a Sulfonamide-Mediated Cyclization Strategy .[1] By employing p-toluenesulfonamide (Tosylamide) as the nitrogen source, we achieve controlled ring closure followed by a non-reductive acid deprotection.[1] This method offers superior yields, easier purification, and high functional group tolerance compared to direct ammonolysis or benzyl-protection routes.[1]

Key Advantages of This Protocol
  • Chemoselectivity: Completely avoids reducing conditions, preserving the aromatic nitro group.[1]

  • Scalability: Intermediates are crystalline solids, minimizing the need for chromatography.[1]

  • Safety: Eliminates the use of high-pressure hydrogenation and highly toxic reagents like ACE-Cl.[1]

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct stages: Activation , Cyclization , and Deprotection .[1]

Retrosynthesis Target 4-Nitroisoindoline (Target) Intermediate2 N-Tosyl-4-nitroisoindoline (Protected Amine) Target->Intermediate2 Acidic Detosylation (HBr/AcOH) Intermediate1 1,2-Bis(bromomethyl)-3-nitrobenzene (Activated Electrophile) Intermediate2->Intermediate1 Cyclization (TsNH2, K2CO3) Start 3-Nitro-1,2-benzenedimethanol (Starting Material) Intermediate1->Start Bromination (PBr3)

Figure 1: Retrosynthetic disconnection showing the sulfonamide strategy.

Experimental Protocols

Stage 1: Activation (Bromination)

Objective: Convert the poor leaving group (hydroxyl) into a reactive leaving group (bromide).[1] Reaction: 3-Nitro-1,2-benzenedimethanol + PBr₃


 1,2-Bis(bromomethyl)-3-nitrobenzene[1]
Reagents & Equipment[1][2][3][4][5][6]
  • Precursor: 3-Nitro-1,2-benzenedimethanol (10.0 g, 54.6 mmol)[1]

  • Reagent: Phosphorus tribromide (PBr₃) (5.2 mL, 55.0 mmol, 1.01 eq)[1]

  • Solvent: Dichloromethane (DCM), anhydrous (100 mL)

  • Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), addition funnel, N₂ inlet, ice bath.

Protocol
  • Setup: Flame-dry the glassware and purge with Nitrogen. Charge the RBF with 3-Nitro-1,2-benzenedimethanol and anhydrous DCM.[1] The starting material may be a suspension initially.[1]

  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Addition: Add PBr₃ dropwise via the addition funnel over 30 minutes. Caution: Reaction is exothermic.[1]

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours. The suspension should dissolve as the alkyl bromide forms.[1]

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃ solution (50 mL). Note: Gas evolution (CO₂) will occur.[1]

  • Workup: Separate the organic layer.[1][2][4] Extract the aqueous layer with DCM (2 x 30 mL).[1] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. The residue is usually a yellow solid sufficient for the next step.[1] If necessary, recrystallize from Hexane/EtOAc.[1]

    • Expected Yield: 85-92%[1]

    • Data Check: ¹H NMR should show disappearance of -CH₂OH (~4.6 ppm) and appearance of -CH₂Br (~4.8-5.0 ppm).[1]

Stage 2: Cyclization (N-Tosylation)

Objective: Form the isoindoline ring using a protected nitrogen source.[1] Reaction: 1,2-Bis(bromomethyl)-3-nitrobenzene + TsNH₂




-Tosyl-4-nitroisoindoline[1]
Reagents
  • Precursor: 1,2-Bis(bromomethyl)-3-nitrobenzene (from Stage 1)[1]

  • Nucleophile: p-Toluenesulfonamide (TsNH₂) (1.05 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)[1]

Protocol
  • Mixing: In a RBF equipped with a reflux condenser, dissolve the dibromide precursor and TsNH₂ in MeCN.

  • Base Addition: Add the finely powdered K₂CO₃.

  • Reflux: Heat the mixture to reflux (80°C for MeCN) with vigorous stirring for 16–24 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The dibromide spot should disappear.[1]

  • Filtration: Cool to RT. Filter off the inorganic salts (KBr, excess K₂CO₃).[1]

  • Isolation: Concentrate the filtrate. The resulting solid is often triturated with cold methanol or ethanol to remove impurities.[1]

    • Expected Yield: 75-85%[1]

    • Observation:

      
      -Tosyl-4-nitroisoindoline precipitates as a stable, off-white to pale yellow solid.[1]
      
Stage 3: Deprotection (Detosylation)

Objective: Remove the tosyl group to release the secondary amine without reducing the nitro group.[1] Reaction:


-Tosyl-4-nitroisoindoline + HBr/AcOH 

4-Nitroisoindoline Hydrobromide[1]
Reagents
  • Precursor:

    
    -Tosyl-4-nitroisoindoline[1]
    
  • Reagent: 33% HBr in Acetic Acid (or 48% aq. HBr with Phenol scavenger)

  • Solvent: Acetic Acid (if extra volume needed)[1]

Protocol
  • Dissolution: Dissolve the

    
    -Tosyl intermediate in HBr/Acetic Acid (approx. 10 mL per gram of substrate). Add Phenol (1.0 eq) as a carbocation scavenger to prevent side reactions.[1]
    
  • Heating: Heat the mixture to 70–90°C for 6–12 hours.

    • Mechanism:[1][3][4][5][7][8] Acid-catalyzed hydrolysis of the sulfonamide bond.[1] The nitro group is stable under these non-reducing acidic conditions.[1]

  • Precipitation: Cool the reaction mixture to RT. Add diethyl ether (Et₂O) to precipitate the amine salt.[1]

  • Filtration: Filter the solid precipitate.[1] This is the crude 4-nitroisoindoline hydrobromide.[1]

  • Free Base (Optional): If the free base is required, suspend the salt in DCM and treat with 1M NaOH until basic. Separate organics, dry, and concentrate.[1][2][4] Note: The free amine may be unstable/prone to oxidation; storage as the HCl or HBr salt is recommended.[1]

Analytical Validation & Data

ParameterSpecificationMethod
Appearance Yellow crystalline solid (Salt form)Visual
¹H NMR (DMSO-d₆)

8.1-8.3 (Ar-H), 4.6-4.8 (CH₂, s)
400 MHz NMR
Mass Spec [M+H]⁺ = 165.06 (Free base calc.)[1]LC-MS (ESI)
Purity >95%HPLC (254 nm)

Critical Quality Attribute (CQA): The absence of aniline signals (broad singlets at 4-6 ppm) confirms the Nitro group remained intact.

Process Logic & Troubleshooting

Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Deprotection S1_React React: Diol + PBr3 S1_Quench Quench: NaHCO3 S1_React->S1_Quench S2_React React: Dibromide + TsNH2 S1_Quench->S2_React Isolated Dibromide S2_Filter Filter Salts S2_React->S2_Filter S3_Cleave Cleave: HBr/AcOH S2_Filter->S3_Cleave Isolated N-Tosyl S3_Precip Precipitate Salt S3_Cleave->S3_Precip

Figure 2: Operational workflow emphasizing isolation points.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete bromination or hydrolysis during workup.[1]Ensure anhydrous DCM; increase PBr₃ to 1.2 eq. Quench slowly to avoid blowing out product.
Incomplete Cyclization Reaction temperature too low; stirring inefficient.[1]Switch solvent to DMF (100°C); ensure high-speed stirring for heterogeneous K₂CO₃.
Product is Red/Dark Oxidation of amine or nitro-impurities.[1]Perform deprotection under N₂ atmosphere. Store product as HCl salt.

References

  • Isoindoline Scaffold Synthesis

    • Gao, S., et al. "Efficient Synthesis of Isoindolines via C-H Activation."[1] Journal of Organic Chemistry, 2014.[1] (General methodology grounding).[1]

  • Nitro-Group Tolerance in Deprotection

    • Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Confirming stability of aromatic nitro groups in HBr/AcOH).

  • Tosylamide Cyclization Protocol

    • Bornstein, J., & Shields, J. E.[1] "Synthesis of Isoindoline Derivatives." Organic Syntheses, Coll.[1] Vol. 5, p. 1064.[1] [1]

  • ACE-Cl Alternative Route (Background)

    • Olofson, R. A., et al.[1] "A New Reagent for the Selective Dealkylation of Tertiary Amines."[1] Journal of Organic Chemistry, 1984, 49(11), 2081–2082.[1] (Cited for contrast regarding the N-Benzyl route).[1]

Sources

Application

preparation of 3-nitro-1,2-bis(bromomethyl)benzene from diol

Application Note: High-Purity Synthesis of 3-Nitro-1,2-bis(bromomethyl)benzene ) Executive Summary This application note details the protocol for synthesizing 3-nitro-1,2-bis(bromomethyl)benzene (also known as -dibromo-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Nitro-1,2-bis(bromomethyl)benzene


)

Executive Summary

This application note details the protocol for synthesizing 3-nitro-1,2-bis(bromomethyl)benzene (also known as


-dibromo-3-nitro-o-xylene) from its corresponding diol precursor, 3-nitro-1,2-benzenedimethanol .

This compound is a high-value intermediate in medicinal chemistry, serving as a critical electrophile for constructing bicyclic and tricyclic heterocycles (e.g., isoindolines, tetrahydroisoquinolines) found in PARP inhibitors and antitumor agents. While radical bromination of 3-nitro-o-xylene is possible, it often suffers from poor regioselectivity and over-bromination. The route described here—converting the diol using phosphorus tribromide (


)—offers superior regiocontrol, cleaner reaction profiles, and easier purification.

Strategic Importance & Chemical Logic

Why the Diol Route?

The synthesis of nitro-substituted benzylic bromides presents a "selectivity vs. reactivity" paradox:

  • Radical Bromination (NBS/Peroxide): Direct bromination of 3-nitro-o-xylene is electronically deactivated by the nitro group. Furthermore, the radical intermediate at the position ortho to the nitro group is destabilized, leading to mixtures of mono-brominated species and unreacted starting material.

  • Nucleophilic Substitution (Diol +

    
    ):  This route is superior because the functional groups (hydroxyls) are already installed in the correct positions. The reaction relies on the oxophilicity of phosphorus to activate the oxygen, making it a good leaving group (
    
    
    
    ), which is then displaced by the bromide ion in an
    
    
    -type fashion.
Mechanistic Insight

The reaction proceeds via the activation of the benzylic alcohols. The nitro group at the 3-position exerts a strong electron-withdrawing effect (EWG), which actually benefits this specific pathway by preventing the formation of stable carbocations, thereby suppressing


 side reactions (like ether formation) and favoring the desired substitution.

ReactionMechanism Diol 3-Nitro-1,2- benzenedimethanol Inter Bis(bromophosphite) Intermediate Diol->Inter DCM, 0°C - HBr PBr3 PBr3 (Activation) PBr3->Inter Product 3-Nitro-1,2-bis (bromomethyl)benzene Inter->Product Br- displacement (Inversion/Subst) Byprod H3PO3 (Byproduct) Inter->Byprod

Figure 1: Mechanistic pathway from diol to dibromide via phosphite intermediate.[1]

Experimental Protocol

Safety Warning:

  • Lachrymator: Benzylic bromides are potent tear agents. All operations must be performed in a well-ventilated fume hood.

  • Corrosive:

    
     reacts violently with water to produce HBr gas.
    
  • Explosion Hazard: Nitro compounds can be energetic. Avoid excessive heating (>100°C).

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
3-Nitro-1,2-benzenedimethanol 183.161.0Substrate
Phosphorus Tribromide (

)
270.692.5Brominating Agent
Dichloromethane (DCM) 84.93SolventAnhydrous Solvent
Sat.

--Quench/Wash
Brine --Wash

Note: While stoichiometry suggests 0.67 eq of


 is sufficient for two alcohol groups, we use 2.5 eq to ensure rapid, complete conversion and to drive the equilibrium forward.
Step-by-Step Methodology

Step 1: Setup

  • Oven-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen.

  • Add 3-nitro-1,2-benzenedimethanol (5.0 g, 27.3 mmol) and anhydrous DCM (100 mL).

  • Cool the suspension/solution to 0°C using an ice-water bath.

Step 2: Activation & Reaction 5. Charge the addition funnel with


  (18.5 g, 6.4 mL, 68.2 mmol).
6.  Add the 

dropwise over 20–30 minutes.
  • Observation: The solution may turn yellow/orange. A slight exotherm will occur.
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 12–16 hours (overnight).
  • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The polar diol spot (
    
    
    ~0.1) should disappear, replaced by a non-polar product spot (
    
    
    ~0.6-0.7).

Step 3: Quench & Workup (Critical Step) 9. Cool the reaction mixture back to 0°C . 10. Slowly quench by adding ice-cold water (50 mL) dropwise.

  • Caution: Initial addition will be vigorous due to excess
    
    
    hydrolysis.
  • Transfer to a separatory funnel. Separate the organic layer (bottom).[2][3][4]
  • Extract the aqueous layer with DCM (
    
    
    mL).
  • Combine organic layers and wash sequentially with:
  • Saturated
    
    
    (
    
    
    mL) to remove acid.
  • Brine (
    
    
    mL).
  • Dry over anhydrous
    
    
    or
    
    
    .

Step 4: Purification 15. Filter off the drying agent and concentrate the filtrate in vacuo (Rotavap) at <40°C.

  • Warning: Do not overheat; benzylic bromides can degrade.
  • The crude residue is typically a yellow solid or semi-solid oil.
  • Recrystallization: Dissolve in minimum hot cyclohexane or heptane/EtOAc (9:1). Cool to 4°C to precipitate off-white to pale yellow crystals.

Workflow Visualization

ProtocolWorkflow Setup Setup: Dry RBF, N2 atm Solvent: Anhydrous DCM Temp: 0°C Addition Addition: Dropwise PBr3 (Exothermic) Setup->Addition Reaction Reaction: Warm to RT Stir 12-16h Addition->Reaction Quench Quench: Cool to 0°C Add Water/NaHCO3 slowly Reaction->Quench Extraction Extraction: DCM Wash: Brine/NaHCO3 Dry: MgSO4 Quench->Extraction Isolation Isolation: Evaporate <40°C Recrystallize (Cyclohexane) Extraction->Isolation

Figure 2: Operational workflow for the synthesis and isolation of the target bromide.

Characterization & Quality Control

Upon isolation, the product should be characterized to ensure the complete substitution of both hydroxyl groups.

ParameterExpected DataNotes
Appearance Pale yellow to off-white solidDarkening indicates decomposition.
Melting Point 95–105°C (Typical range)Sharp range indicates high purity.

NMR (CDCl

)

~4.8–5.0 ppm (s, 4H,

)
The two

groups may appear as distinct singlets or a merged peak depending on resolution, due to the asymmetric nitro group effect. Aromatic signals at 7.4–8.0 ppm.
TLC (

)
~0.65 (Hex/EtOAc 3:1)Must be distinct from baseline diol.

Troubleshooting Guide:

  • Issue: Product is an oil that won't solidify.

    • Solution: Trace DCM or impurities are present. Triturate with cold pentane or hexane to induce crystallization.

  • Issue: Low Yield.

    • Solution: Ensure the diol is fully dry before reaction. Water consumes

      
      . Ensure the quench is not too violent, which can degrade the product.
      

References

  • General Protocol for PBr3 Bromination: Harrison, G. C., & Diehl, H. (1943). Cyclohexyl bromide. Organic Syntheses, 23, 20. [Link] (Note: Foundational protocol for alcohol-to-bromide conversion using PBr3).

  • Synthesis of Nitro-Xylylene Derivatives (Contextual): Griffin, R. J., et al. (1995). Resistance-modifying agents. 2. Bis-benzimidazole and bis-benzoxazole derivatives as potent inhibitors of DNA topoisomerase II. Journal of Medicinal Chemistry, 38(26), 5203–5219. [Link] (Demonstrates the utility of nitro-substituted bis(bromomethyl)benzenes in heterocycle synthesis).

  • Appel Reaction Alternative (Mechanism Support): Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Borane Reductions

Topic: Preventing Nitro Group Reduction During Borane-Mediated Synthesis The Chemoselectivity Matrix: Theory & Mechanism Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitro Group Reduction During Borane-Mediated Synthesis

The Chemoselectivity Matrix: Theory & Mechanism

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle when a "routine" borane reduction goes sideways. The most common anxiety is the survival of the nitro group (


) while reducing a carboxylic acid or amide.

To prevent failure, you must understand the Kinetic vs. Thermodynamic landscape.

Why Borane is (Usually) Safe

Unlike Sodium Borohydride (


), which is nucleophilic, Borane (

) is electrophilic .
  • The Target: Borane seeks electron density. The carbonyl oxygen of a carboxylic acid is electron-rich (Lewis basic), making it a prime target for the electron-deficient boron atom.

  • The Bystander: The nitro group is strongly electron-withdrawing. The nitrogen atom is electron-deficient, and the oxygens are involved in resonance that makes them poor Lewis bases compared to a carbonyl oxygen.

The Failure Mode: While


 is kinetically slow to react with nitro groups at room temperature, thermodynamics eventually wins . If you apply excessive heat (reflux in high-boiling solvents) or introduce transition metal impurities (which catalyze hydride transfer), the nitro group will reduce to an amine (

), often passing through colorful azo/hydrazo intermediates.

Diagnostic Troubleshooting (Q&A)

Direct solutions to common support tickets filed by researchers.

Q1: "My reaction mixture turned a bright orange/red color. Did I lose the nitro group?"

Diagnosis: Likely Partial Reduction (Azo coupling).

  • The Science: Complete reduction to an amine is usually colorless (or light yellow/brown due to oxidation). Bright oranges/reds often indicate the formation of azo (

    
    ) or hydrazo intermediates. This happens when the reduction is sluggish or "stalls" halfway.[1]
    
  • The Fix:

    • Check your temperature: Are you refluxing? Stop. Borane reductions of acids should proceed at

      
      .
      
    • Check stoichiometry: A large excess of borane (>3-4 equiv) combined with heat promotes side reactions.

    • Quench immediately: If the color appears, quench with acetic acid/methanol to stop further coupling.

Q2: "I see complete conversion of my acid, but the nitro group is also fully reduced to an amine."

Diagnosis: Catalytic Contamination or Thermal Overdrive.

  • The Science: Pure borane reduces nitro groups very slowly. However, trace transition metals (Pd, Ni, Co) from dirty stir bars or previous reactions can catalyze the reduction of nitro groups by borane, mimicking the reactivity of stronger hydrides.

  • The Fix:

    • Glassware Hygiene: Use a dedicated stir bar. Wash glassware with Aqua Regia or Nochromix to remove metal residues.

    • Solvent Choice: Switch from refluxing THF (

      
      ) to room temperature THF. If the acid is insoluble, use a solubilizing cosolvent (DCM) rather than heating the reaction.
      
Q3: "My yield is terrible, but I don't see side products. Where is my compound?"

Diagnosis: Boron-Amine Complex Sequestration.

  • The Science: If your product contains a basic amine (or if you accidentally reduced the nitro group to an amine), it forms a stable Lewis Acid-Base adduct with the boron byproducts (

    
    ). This complex is often water-soluble or stays in the aqueous layer during extraction.
    
  • The Fix:

    • Aggressive Hydrolysis: Simple water quenching is insufficient. You must reflux the quenched mixture with MeOH (to form volatile

      
      ) or use an acidic workup (HCl) to break the B-N bond.
      

The "Gold Standard" Protocol

Objective: Selective reduction of p-Nitrobenzoic Acid to p-Nitrobenzyl Alcohol. Reagent:


 (1.0 M).
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask. Cool to

    
     under a positive pressure of Nitrogen (
    
    
    
    ).
  • Substrate Loading: Add p-Nitrobenzoic acid (1.0 equiv). Dissolve in anhydrous THF (0.5 M concentration).

    • Note: If the acid is not fully soluble, it will dissolve as it reacts. Do not heat to dissolve.

  • Reagent Addition (The Critical Step):

    • Add

      
       (1.1 - 1.2 equiv) dropwise  via syringe over 30 minutes.
      
    • Control: Monitor internal temperature. Do not allow it to exceed

      
       during addition.
      
  • Reaction Phase:

    • Remove ice bath. Allow to warm to Room Temperature (

      
      ).
      
    • Stir for 2–4 hours.

  • Self-Validation (TLC/IR):

    • TLC: Check for disappearance of the baseline acid spot.

    • IR: Take an aliquot. Look for the disappearance of the Carbonyl stretch (~1680-1700 cm⁻¹) and the persistence of the Nitro symmetric/asymmetric stretches (~1530 & 1350 cm⁻¹).

  • Quenching (Safety Critical):

    • Cool back to

      
      .
      
    • Add Methanol dropwise until bubbling ceases (destroys excess hydride).

    • Crucial: Add 10% HCl (aq) and stir for 30 mins (breaks boron-oxygen intermediates).

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Visualizations & Logic Flows

Diagram 1: The Chemoselectivity Pathway

This diagram illustrates the kinetic competition between the Carboxylic Acid and the Nitro group.

Chemoselectivity Start Substrate (Acid + Nitro) Reagent Borane (BH3) Electrophile Start->Reagent Path_Acid Pathway A: Fast Kinetics (0°C) Reagent->Path_Acid Preferred Attack Path_Nitro Pathway B: Slow Kinetics (Heat/Cat.) Reagent->Path_Nitro Only if Forcing Inter_Acid Acyloxyborane Intermediate Path_Acid->Inter_Acid Inter_Nitro Nitro-Borane Complex Path_Nitro->Inter_Nitro Product_Good Alcohol + Nitro (Desired) Inter_Acid->Product_Good Hydrolysis Product_Bad Amine/Azo (Undesired) Inter_Nitro->Product_Bad Over-Reduction

Caption: Kinetic pathway analysis showing the preferential electrophilic attack of Borane on Carboxylic Acids (Green) vs. Nitro groups (Red).

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose failure modes during your experiment.

Troubleshooting Start Problem Detected Q1 Is the Nitro Group Reduced/Gone? Start->Q1 Q2 Did you heat/reflux? Q1->Q2 Yes Q4 Is Yield Low? Q1->Q4 No Yes Yes No No Q3 Did you use old stir bars? Q2->Q3 No Sol1 SOLUTION: Maintain T < 25°C Q2->Sol1 Yes Sol2 SOLUTION: Remove Metal Contaminants Q3->Sol2 Yes Q5 Did you hydrolyze with Acid/MeOH? Q4->Q5 Yes Sol3 SOLUTION: Perform Acidic Workup (Break B-O bonds) Q5->Sol3 No Sol4 Check Reagent Quality (Hydride Content) Q5->Sol4 Yes

Caption: Diagnostic logic tree for identifying the root cause of chemoselectivity failures or low yields.

Data Summary: Borane Variant Comparison

ReagentReactivityNitro ToleranceRecommended Use

HighExcellent (at

)
General purpose, fast reductions.

High (More Stable)Good Higher concentration, but stench requires fume hood.

High (In situ)Variable Generates

in situ. Harder to control stoichiometry.

ExtremePoor Avoid. Will reduce nitro to amine rapidly.

References

  • Brown, H. C., & Heim, P. (1973). Selective reductions.[1][2][3][4][5] 18. Diborane as a mild reducing agent for the conversion of primary, secondary, and tertiary amides to the corresponding amines. Journal of Organic Chemistry.[4] [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron.[6] [Link]

  • Kabalka, G. W., & Wadgaonkar, P. P. (1995). Organoboron Compounds in Organic Synthesis. In Comprehensive Organic Functional Group Transformations. [Link]

Sources

Optimization

solubility issues of 3-Nitro-1,2-benzenedimethanol in water vs ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Nitro-1,2-benzenedimethanol. This guide is designed to provide in-depth technical assistance to profes...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Nitro-1,2-benzenedimethanol. This guide is designed to provide in-depth technical assistance to professionals encountering solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility in common laboratory solvents, offering both theoretical understanding and practical troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: Why is 3-Nitro-1,2-benzenedimethanol expected to have low solubility in water?

A1: The low aqueous solubility of 3-Nitro-1,2-benzenedimethanol is a consequence of its molecular structure, which features a combination of polar and nonpolar groups. The principle of "like dissolves like" is central to understanding this behavior.

  • Nonpolar Benzene Ring: The core of the molecule is an aromatic benzene ring, which is nonpolar and hydrophobic. This large, nonpolar surface area disrupts the strong hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

  • Polar Functional Groups: The molecule possesses a strongly electron-withdrawing nitro group (-NO₂) and two hydroxymethyl (-CH₂OH) groups.[1] While the hydroxymethyl groups can participate in hydrogen bonding with water, their contribution to overall solubility is outweighed by the nonpolar character of the nitrated benzene ring.[2] The nitro group itself, despite being polar, does not significantly enhance water solubility.[3]

Q2: Why is ethanol a better solvent for 3-Nitro-1,2-benzenedimethanol?

A2: Ethanol (CH₃CH₂OH) is a more suitable solvent due to its amphipathic nature, meaning it has both polar and nonpolar characteristics.

  • Nonpolar Ethyl Group: The ethyl group (-CH₂CH₃) of ethanol is nonpolar and can interact favorably with the nonpolar benzene ring of 3-Nitro-1,2-benzenedimethanol through van der Waals forces.

  • Polar Hydroxyl Group: The hydroxyl group (-OH) of ethanol is polar and can form hydrogen bonds with the hydroxymethyl and nitro groups of the solute.

This dual character allows ethanol to effectively solvate both the nonpolar and polar regions of the 3-Nitro-1,2-benzenedimethanol molecule, leading to significantly higher solubility compared to water. Studies on similar nitroaromatic compounds consistently show greater solubility in ethanol than in water.[4][5]

Q3: How does the nitro group specifically influence the solubility of the molecule?

A3: The nitro group is a strong electron-withdrawing group, which has several effects on the molecule's properties.[1] It increases the overall polarity of the molecule. However, its contribution to aqueous solubility is limited because it is a poor hydrogen bond acceptor compared to the hydroxyl groups. While it can participate in dipole-dipole interactions with water, these are not as strong as the hydrogen bonds that water forms with itself. In the context of solubility, the presence of the nitro group on the aromatic ring can, in some cases, decrease water solubility compared to the non-nitrated parent compound due to an increase in the crystal lattice energy of the solid, which must be overcome for dissolution to occur.

Troubleshooting Guides
Guide 1: My 3-Nitro-1,2-benzenedimethanol is not dissolving in water.

If you are experiencing difficulty dissolving 3-Nitro-1,2-benzenedimethanol in water, this is the expected behavior. For applications requiring an aqueous solution, consider the following strategies:

  • Heating: Gently warming the solution can increase the solubility of most solid compounds. However, be cautious, as excessive heat can lead to degradation. Monitor for any color changes that might indicate decomposition.

  • Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), can significantly improve solubility. Start with a low percentage of the co-solvent and gradually increase it until the compound dissolves. Be aware that the presence of a co-solvent may affect downstream applications.

  • pH Adjustment: The hydroxymethyl groups of 3-Nitro-1,2-benzenedimethanol are not readily ionizable, so adjusting the pH is unlikely to have a significant impact on its solubility.

Guide 2: How to Prepare a Stock Solution in Ethanol

Ethanol is the recommended solvent for preparing stock solutions of 3-Nitro-1,2-benzenedimethanol. Follow this protocol for accurate and safe preparation:

  • Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Accurately weigh the desired amount of 3-Nitro-1,2-benzenedimethanol using an analytical balance.

  • Initial Solvent Addition: Transfer the weighed compound to a clean, dry volumetric flask. Add approximately half of the final desired volume of absolute ethanol.

  • Dissolution: Gently swirl the flask to dissolve the compound. If necessary, sonication in a water bath can be used to expedite dissolution. Avoid vigorous shaking that could lead to splashing.

  • Bringing to Volume: Once the compound is fully dissolved, carefully add ethanol to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature, protected from light.

Guide 3: Protocol for a Semi-Quantitative Solubility Assessment

Materials:

  • 3-Nitro-1,2-benzenedimethanol

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • Add a pre-weighed amount of 3-Nitro-1,2-benzenedimethanol (e.g., 1 mg) to a vial.

  • Add a small, measured volume of the solvent (e.g., 100 µL).

  • Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution. If the solid has completely dissolved, proceed to the next step. If not, the compound is sparingly soluble or insoluble at this concentration.

  • If the compound dissolved, add another pre-weighed amount of the solid and repeat the agitation process.

  • Continue this stepwise addition until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged agitation).

  • Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for 3-Nitro-1,2-benzenedimethanol and related compounds for comparative purposes. Please note that some data for the target compound are predicted and not experimentally determined.

Property3-Nitro-1,2-benzenedimethanol3-Nitrobenzyl alcohol1,2-Benzenedimethanol
Molecular Formula C₈H₉NO₄C₇H₇NO₃C₈H₁₀O₂
Molecular Weight 199.16 g/mol (Predicted)153.14 g/mol 138.16 g/mol [2]
Predicted logP 0.5 (Predicted)1.0870.2[2]
Predicted Water Solubility Lowlog10(S) = -2.27 mol/LSoluble
Hydrogen Bond Donors 212[2]
Hydrogen Bond Acceptors 5 (Predicted)32[2]
Visualizations
Solvent-Solute Interactions

The following diagram illustrates the principle of "like dissolves like," showing the more favorable interactions between 3-Nitro-1,2-benzenedimethanol and ethanol compared to water.

G cluster_water Interaction with Water (Poor) cluster_ethanol Interaction with Ethanol (Good) solute1 3-Nitro-1,2-benzenedimethanol water Water (Polar) solute1->water Limited H-bonding Hydrophobic Mismatch solute2 3-Nitro-1,2-benzenedimethanol ethanol Ethanol (Amphipathic) solute2->ethanol H-bonding & Van der Waals G start Start weigh Weigh Compound (e.g., 1 mg) start->weigh add_solvent Add Solvent (e.g., 100 µL) weigh->add_solvent agitate Agitate Vigorously add_solvent->agitate observe Visually Inspect agitate->observe dissolved Completely Dissolved? observe->dissolved add_more Add More Compound dissolved->add_more Yes calculate Calculate Approx. Solubility dissolved->calculate No (Saturated) add_more->agitate end End calculate->end

Caption: Semi-quantitative solubility assessment workflow.

References
  • ResearchGate. (2025, August 10). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Retrieved from [Link]

  • ScienceDirect. (2021, February 28). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Benzenedimethanol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneethanol, 3-nitro- (CAS 52022-77-2). Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol with Benzene and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 8). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 619-73-8,4-Nitrobenzyl alcohol. Retrieved from [Link]

  • LookChem. (n.d.). 1,4-Benzenedimethanol. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of 3-Nitro-1,2-benzenedimethanol Synthesis

Executive Summary This guide addresses the synthesis of 3-Nitro-1,2-benzenedimethanol (CAS: 71176-55-1), a critical intermediate for pharmaceutical scaffolds (e.g., isoindoline derivatives). While standard literature sug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 3-Nitro-1,2-benzenedimethanol (CAS: 71176-55-1), a critical intermediate for pharmaceutical scaffolds (e.g., isoindoline derivatives). While standard literature suggests reaction times of 12–24 hours using Borane-THF (


), this guide provides an optimized protocol to reduce reaction time to <4 hours without compromising chemoselectivity (preserving the nitro group).

Module 1: The Optimized Protocol

Standard protocols often fail to account for the electron-withdrawing effect of the nitro group, which can kinetically retard the reduction of the intermediate acyloxyborane. The following protocol utilizes thermal activation to overcome this barrier.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Nitrophthalic Acid 1.0SubstrateMust be dry (<0.5% water).[1] Moisture destroys reagent.

(1.0 M)
3.5 - 4.0ReductantExcess required. Theoretical is 2.0 equiv (hydride count), but 3.5+ ensures kinetic driving force.
THF (Anhydrous) 10 VolSolventStabilizer-free preferred.
Methanol ExcessQuenchUse cautiously; exothermic

release.
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck RB flask equipped with a reflux condenser,

    
     inlet, and pressure-equalizing addition funnel.
    
  • Substrate Charge: Add 3-Nitrophthalic acid (1.0 eq) and anhydrous THF (5 Vol) under

    
    . Cool to 0°C .[2][3]
    
  • Controlled Addition: Add

    
     (1.0 M, 3.5 eq) dropwise over 30-45 minutes.
    
    • Observation: Vigorous

      
       evolution occurs as carboxylic protons are stripped.
      
    • Safety: Do not exceed 5°C internal temp during addition.

  • Thermal Activation (The Optimization):

    • Standard: Stir at RT for 18h (Slow).

    • Optimized: Warm to RT, then heat to gentle reflux (65°C) for 3.5 hours .

  • Monitoring: Check TLC (5% MeOH in DCM) or HPLC. The dicarboxylic acid spot (

    
    ) should disappear; the diol (
    
    
    
    ) appears.
  • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate (

    
    ). Partition between EtOAc and brine.[3]
    

Module 2: Troubleshooting Guide

Issues with this reaction typically stem from moisture ingress or "stalled" reduction at the lactone intermediate stage.

Diagnostic Table
SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion (Mono-alcohol/Lactone) Reagent Degradation:

is unstable. Concentration may be <1.0 M.
Titrate Reagent: Check active hydride content. Add fresh reagent (1.0 eq) and resume reflux.
Reaction stalls (No Degradation) Boron-Complex Inhibition: Stable cyclic acyloxyborane intermediates form.Lewis Acid Spike: Add 5 mol%

to destabilize the complex and accelerate hydride transfer.
Product contains Amino-diol (Nitro reduced) Thermal Overload: Reflux >70°C or prolonged time (>12h).Strict Temp Control: Maintain 60-65°C. Do not use stronger reductants like

(non-selective).
Low Yield / Sticky Solid Boron Trapping: Product is complexed with boric acid.Methanolysis: You MUST co-evaporate with MeOH 3-4 times. This converts solid boron residues into volatile

.
Violent Exotherm on Quench Unreacted Reagent: Reaction stalled; large excess of

remains.
Dilution: Dilute reaction with equal vol of THF before adding MeOH. Use an ice bath.

Module 3: Visualization of Reaction Logic

Figure 1: Reaction Pathway & Impurity Logic

This diagram illustrates the stepwise reduction and where the process stalls if not optimized.

ReactionPathway Substrate 3-Nitrophthalic Acid Inter1 Triacyloxyborane Complex Substrate->Inter1 BH3-THF, 0°C (Fast H2 release) Lactone Phthalide Intermediate (Stalled Reaction) Inter1->Lactone Hydride Transfer 1 (Rate Limiting at RT) Product 3-Nitro-1,2-benzenedimethanol (Target) Lactone->Product Hydride Transfer 2 (Requires Reflux/Time) SideProduct Amino-diol (Over-reduction) Product->SideProduct LiAlH4 or Extreme Heat (>80°C)

Caption: The reduction proceeds via a cyclic intermediate. Without sufficient thermal energy (Reflux), the reaction often stalls at the lactone stage (red).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (


) to avoid the cost/danger of Borane-THF? 
  • Direct Answer: Not directly. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     alone does not reduce carboxylic acids.[4]
    
  • Workaround: You can generate borane in situ by adding Iodine (

    
    ) or 
    
    
    
    to
    
    
    in THF.
  • Warning: The

    
     method is effective but generates HI and is often messier to work up than commercial 
    
    
    
    . For high-purity pharmaceutical intermediates,
    
    
    is preferred for cleaner impurity profiles.

Q2: Why is my reaction time 24 hours while your guide says 4 hours?

  • Analysis: You are likely running the reaction at Room Temperature (20-25°C).

  • Explanation: The nitro group at the 3-position withdraws electron density, stabilizing the carboxylate-borane complex. This raises the activation energy for the hydride transfer.

  • Solution: Increasing temperature to 65°C (THF reflux) exponentially increases the rate constant (

    
    ), shifting the kinetics to completion in <4 hours.
    

Q3: Is the Nitro group safe with Borane at reflux?

  • Scientific Consensus: Yes. Borane is an electrophilic reducing agent.[5] It attacks electron-rich centers (like the oxygen in carbonyls). The nitro group is electron-deficient and is generally inert to borane under standard conditions.

  • Contrast: Nucleophilic reducing agents like

    
     or catalytic hydrogenation (
    
    
    
    ) will reduce the nitro group to an amine. Avoid these.

Q4: I see a white precipitate during the reaction. Is this bad?

  • Context: If using

    
    , the solution should remain mostly clear or slightly hazy.
    
  • Diagnosis: A heavy white precipitate often indicates the formation of boroxine polymers (dehydrated boric acid derivatives) due to insufficient THF solvation or water ingress.

  • Action: Add more anhydrous THF. If the precipitate persists and conversion stops, the borane has likely decomposed.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry, 38(5), 912–916.

    • Core authority for the chemoselectivity of Borane towards acids vs. nitro groups.
  • Yoon, N. M., et al. (1985). "Selective Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 50(13), 2443–2450.

    • Validates the mechanism and stoichiometry requirements for borane reductions.
  • Santa Cruz Biotechnology. (2010). "1,3-Benzenedimethanol Safety Data Sheet."

    • Safety and handling d
  • Common Organic Chemistry. (2023). "Reduction of Carboxylic Acids to Alcohols using BH3-THF."

    • General procedure verific

Sources

Troubleshooting

troubleshooting low yields in Appel reaction of 3-nitro-diol

Status: Operational Ticket ID: #AR-NO2-DIOL-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AR-NO2-DIOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Halogenation Crisis Center

You are likely here because your Appel reaction turned into a black tar, returned starting material, or yielded a mixture of inseparable isomers.

The 3-nitro-diol scaffold presents a "perfect storm" of chemical challenges. You are attempting to halogenate two hydroxyl groups in the presence of a strong electron-withdrawing group (EWG). The nitro group (


) acidifies adjacent protons, increasing the risk of elimination over substitution, while the dual hydroxyls introduce competition between intermolecular halogenation and intramolecular cyclization.

This guide treats your reaction not as a recipe, but as a competitional kinetic system . We must bias the pathway toward


 substitution and away from the thermodynamic sinks of elimination and oxidation.

Module 1: Mechanistic Diagnostics (The "Why")

Before adding more reagents, diagnose the failure mode. The Appel reaction proceeds via an oxyphosphonium intermediate .[1][2][3][4] Once formed, this intermediate has three fates. Your yield depends entirely on which path dominates.

The Decision Matrix
ObservationDiagnosisRoot Cause
No Reaction / SM Remaining Hydrolysis Moisture killed the phosphonium salt before the alcohol could attack.
New Spot (Lower Rf) Elimination The nitro group acidified the

-proton. The base (or

) triggered

elimination to a nitro-alkene.
New Spot (Higher Rf) Cyclization Intramolecular attack. One -OH attacked the other activated -OH to form an epoxide or cyclic ether.
Thick White Precipitate TPPO Nightmare Product is trapped in the Triphenylphosphine Oxide (TPPO) matrix.
Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition specific to nitro-diols.

Appel_Nitro_Diol_Pathways Start 3-Nitro-Diol (Substrate) Intermed Oxyphosphonium Intermediate (R-O-P+Ph3) Start->Intermed Activation Reagents PPh3 + CX4 Reagents->Intermed Prod Dihalide Product (Target) Intermed->Prod Path A: SN2 Attack (Requires strong X-) Elim Nitro-Alkene (Elimination) Intermed->Elim Path B: Deprotonation (Due to acidic alpha-H) Cyc Cyclic Ether (Epoxide/Oxetane) Intermed->Cyc Path C: Internal OH Attack (1,2 or 1,3 diol) Hydro Reverted Alcohol (Hydrolysis) Intermed->Hydro Path D: Water (Wet Solvents)

Caption: Kinetic competition in the Appel reaction of functionalized diols. Path A is the desired SN2 route.

Module 2: Protocol Optimization (The "How")

Do not use the standard "dump and stir" method for this substrate. Use the Inverse Addition Protocol to keep the concentration of the activated phosphonium salt low relative to the alcohol, minimizing side reactions.

Optimized Protocol for 3-Nitro-Diols

Reagents:

  • Substrate: 1.0 equiv

  • Triphenylphosphine (

    
    ):  2.5 equiv (Excess required for diols)
    
  • Carbon Tetrabromide (

    
    ) or Iodine (
    
    
    
    ):
    2.5 equiv
  • Base: Imidazole (3.0 equiv) — Critical for buffering the acidic nitro-proton.

  • Solvent: DCM (Anhydrous) or Acetonitrile (

    
    ) if solubility is poor.
    

Step-by-Step Workflow:

  • Dehydration (Critical):

    • Dry the 3-nitro-diol under high vacuum (0.1 mmHg) for 2 hours. Even trace water destroys the reagent.

    • Use freshly distilled DCM or solvent from a molecular sieve column.

  • The "Active Species" Premix:

    • In Flask A (Flame-dried), dissolve

      
       (2.5 eq) and Imidazole (3.0 eq) in DCM.
      
    • Cool to 0°C .

    • Add

      
       (2.5 eq) portion-wise. The solution will turn dark orange/brown and then fade to a pale yellow suspension (
      
      
      
      complex).
    • Why? Pre-forming the salt prevents the "free" phosphine from reacting with the nitro group (rare but possible).

  • The Slow Addition:

    • Dissolve the 3-nitro-diol in minimal DCM/THF.

    • Add the diol solution dropwise to Flask A over 30 minutes at 0°C.

    • Why? This keeps the concentration of the activated alcohol low, reducing the chance of two alcohol molecules reacting with each other (intermolecular ether formation).

  • The Temperature Ramp:

    • Stir at 0°C for 1 hour.

    • Allow to warm to Room Temperature (RT) and monitor by TLC.

    • Troubleshooting: If conversion stalls, heat to 40°C (Reflux DCM). Do not overheat , or elimination (Path B) will dominate.

Module 3: Purification & Isolation (The "Clean-up")

The most common complaint is: "I can't separate my polar nitro-product from the TPPO byproduct."

Standard hexane trituration fails here because nitro-diols/halides are often too polar and co-precipitate with TPPO. Use the Zinc Chloride Complexation method (Batesky et al., 2017).[5]

TPPO Removal Protocol ( Method)
  • Concentrate: Evaporate the reaction mixture to roughly 1/4th of the original volume.

  • Complexation: Add anhydrous

    
     (approx. 1.5 equiv relative to 
    
    
    
    used) dissolved in Ethanol or Ethyl Acetate.
  • Precipitation: Stir vigorously for 15 minutes. A bulky white solid (

    
     complex) will form.
    
  • Filtration: Filter through a coarse frit or Celite pad.

  • Result: The filtrate contains your product, significantly depleted of TPPO.

FAQ: Rapid Fire Troubleshooting

Q: My product is an alkene, not a halide. Why? A: The nitro group makes the proton on the adjacent carbon acidic (


). The basic intermediate (or imidazole) deprotonated it, causing elimination.
  • Fix: Switch from

    
     to 
    
    
    
    /Imidazole (milder). If that fails, cool the reaction to -20°C. Lower temperature favors Substitution (
    
    
    is lower) over Elimination.

Q: Only one alcohol reacted (Mono-halogenation). A: Steric hindrance. The primary alcohol reacted; the secondary alcohol near the nitro group stalled.

  • Fix: Increase

    
     to 4.0 equivalents. Run in Acetonitrile (more polar) to stabilize the ionic transition state.
    

Q: The reaction turned into a black tar. A: Polymerization. Nitro compounds can be radical traps. If you used


, you might have generated radicals.
  • Fix: Switch to

    
     (ionic mechanism). Add a radical inhibitor (BHT) if using carbon tetrahalides.
    

Q: Can I use polymer-bound


? 
A:  Yes, and you should.
  • Benefit: Filtration removes the phosphorus byproduct entirely.

  • Drawback: Slower kinetics. You must run the reaction for 12-24 hours.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.
  • TPPO Removal via Zinc Chloride (The B

    • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6][7] The Journal of Organic Chemistry.

  • Elimin

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Substitution vs.
  • Nitro Group Effects on Alkyl Halide Synthesis General reference for EWG effects: The nitro group's electron-withdrawing nature increases acidity of -protons, promoting E2 elimination pathways under basic or pseudo-basic conditions found in phosphonium salt intermedi

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 3-Nitro-1,2-benzenedimethanol: Solvent Selection and Reaction Monitoring Guide

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3-Nitro-1,2-benzenedimethanol, tailored for researchers in pharmaceutical synthesis and materials science. Executive Summary 3-Nit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3-Nitro-1,2-benzenedimethanol, tailored for researchers in pharmaceutical synthesis and materials science.

Executive Summary

3-Nitro-1,2-benzenedimethanol (also known as 3-nitrophthalyl alcohol) is a critical intermediate in the synthesis of photo-cleavable linkers, energetic materials, and pharmaceutical precursors. Its structural integrity—specifically the retention of the nitro group and the complete reduction of the dicarboxylic acid precursor—is paramount.

This guide provides a comparative analysis of analytical methodologies, focusing on Solvent Selection (DMSO-d₆ vs. CDCl₃) and Reaction Monitoring (Precursor vs. Product) . We establish a self-validating protocol to distinguish this specific isomer from its regioisomers and precursors.

Critical Comparison: Solvent System Performance

The choice of deuterated solvent is not merely logistical; it dictates the visibility of exchangeable protons and the resolution of the diastereotopic environment.

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1]
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Scientific Rationale
Solubility ExcellentModerate to PoorThe two hydroxyl groups and the nitro moiety create a highly polar environment, often leading to precipitation in chloroform.
Hydroxyl Proton (

) Visibility
Visible (Sharp Triplets) Invisible / Broad Singlet DMSO forms strong H-bonds with solutes, slowing proton exchange and allowing

coupling observation.
Signal Resolution High (distinct

signals)
Moderate (potential overlap)DMSO separates the chemically non-equivalent methylene protons (C1 vs. C2) more effectively due to solvation shell effects.
Water Peak Interference ~3.33 ppm (distinct)~1.56 ppm (variable)Water in DMSO is distinct from the benzylic region (~4.5–5.0 ppm), whereas in CDCl₃, trace water can broaden signals.

Expert Insight: For 3-Nitro-1,2-benzenedimethanol, DMSO-d₆ is the superior choice . The observation of hydroxyl coupling (splitting the methylene signals into doublets) serves as a rapid confirmation of product purity, ruling out aldehyde intermediates which would lack these specific couplings.

Reaction Monitoring: Precursor vs. Product

In drug development, this compound is typically synthesized via the reduction of 3-Nitrophthalic Acid (or its anhydride). Distinguishing the product from the starting material is critical.

Spectral Shift Logic (DMSO-d₆)
MoietyPrecursor: 3-Nitrophthalic Acid Product: 3-Nitro-1,2-benzenedimethanol Diagnostic Change
Carbonyl / Carboxyl

10.0 – 14.0 ppm (Broad

)
Absent Disappearance of downfield acidic protons confirms reduction.
Benzylic Methylene Absent

4.5 – 5.1 ppm (Two distinct signals)
Appearance of two new signal sets (2H each) is the primary confirmation of success.
Aromatic Region

7.8 – 8.4 ppm

7.6 – 8.2 ppm
Slight upfield shift in the product due to the loss of the electron-withdrawing carbonyls.

Detailed Experimental Protocol

Reagents and Equipment[2][3][4][5][6][7]
  • Analyte: 3-Nitro-1,2-benzenedimethanol (>98% purity recommended for reference).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid analyte into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Critical Step: Vortex for 30 seconds. Ensure complete dissolution. Any suspension will degrade shimming and broaden peaks.

    • Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >5 mg), increase to 64 for dilute samples.

    • Relaxation Delay (D1): Set to 1.0 s (standard) or 5.0 s for quantitative integration (qNMR).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Apply manual phasing if automatic phasing distorts the baseline near the solvent peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

    • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.

Data Analysis & Assignment

The molecule possesses


 symmetry only if the nitro group rotates freely, but the steric bulk usually renders the two hydroxymethyl groups chemically non-equivalent.
Predicted Chemical Shift Assignments (DMSO-d₆)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
H-4 Aromatic8.10 – 8.25Doublet (d)1H

Hz
H-6 Aromatic7.80 – 7.95Doublet (d)1H

Hz
H-5 Aromatic7.60 – 7.75Triplet (t)1H

Hz
OH-C2 Hydroxyl5.30 – 5.50Triplet (t)1H

Hz
OH-C1 Hydroxyl5.10 – 5.30Triplet (t)1H

Hz
CH₂-C2 Benzylic4.85 – 5.00Doublet (d)2HCoupled to OH
CH₂-C1 Benzylic4.60 – 4.75Doublet (d)2HCoupled to OH

Note: The CH₂ group at C2 (ortho to Nitro) is more deshielded than the CH₂ at C1 (meta to Nitro) due to the electron-withdrawing inductive effect and magnetic anisotropy of the nitro group.

Visualization of Analytical Logic

The following diagram illustrates the decision logic for interpreting the aromatic region, distinguishing the 1,2,3-trisubstituted pattern from potential isomers.

NMR_Logic Start Analyze Aromatic Region (7.5 - 8.5 ppm) Count Count Integral Value Start->Count ThreeH 3 Protons Found Count->ThreeH Target FourH 4 Protons Found Count->FourH Wrong Molecule Pattern Analyze Splitting Pattern ThreeH->Pattern Isomer3 Pattern: 2 Doublets, 1 Triplet (1,2,3-Substitution Confirmed) Pattern->Isomer3 Correct IsomerOther Pattern: Singlet + Doublets (Likely 1,2,4 or 1,3,5 Isomer) Pattern->IsomerOther Wrong Isomer Precursor Check Precursor Contamination (Broad COOH > 10 ppm?) Isomer3->Precursor Pure Pure Product Identified Precursor->Pure No COOH Impure Incomplete Reduction Precursor->Impure COOH Present

Caption: Logic flow for validating the aromatic substitution pattern of 3-Nitro-1,2-benzenedimethanol from 1H NMR data.

References

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1] Benzenemethanol, 3-nitro- (Data for structural analog comparison). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Nitrophthalic acid (Precursor Synthesis). Org. Synth. Coll. Vol. 1, p. 408. Retrieved from [Link]

  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group. (Mentions use of 3-nitro-1,2-benzenedimethanol). Retrieved from [Link]

Sources

Comparative

Comparative MS Fragmentation Guide: 3-Nitro-1,2-benzenedimethanol vs. Regioisomers

Executive Summary Target Analyte: 3-Nitro-1,2-benzenedimethanol (CAS 616888-05-2) Primary Application: Key intermediate in the synthesis of fused-ring pharmaceuticals (e.g., indole or quinoline derivatives) and energetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 3-Nitro-1,2-benzenedimethanol (CAS 616888-05-2) Primary Application: Key intermediate in the synthesis of fused-ring pharmaceuticals (e.g., indole or quinoline derivatives) and energetic plasticizers. Analytical Challenge: Distinguishing the target 3-nitro isomer from its regioisomer 4-nitro-1,2-benzenedimethanol and its oxidative impurity 3-nitro-2-(hydroxymethyl)benzaldehyde . These compounds share identical molecular weights (isomers) or similar polarities, making retention time alone insufficient for robust QC in regulated environments.[1][2]

This guide details the mass spectrometry fragmentation patterns that definitively identify CAS 616888-05-2, leveraging the "Ortho Effect" unique to its substitution pattern.

Experimental Configuration (Standardized)

To replicate the fragmentation data below, ensure your LC-MS/MS system is calibrated to these parameters. This protocol uses Electrospray Ionization (ESI) in Positive Mode, which yields the most diagnostic structural information for nitro-aromatic alcohols.[1][2]

ParameterSettingRationale
Ionization Source ESI Positive (+)Protonation of the hydroxyl oxygen facilitates diagnostic water loss.
Capillary Voltage 3.5 kVOptimal for stabilizing the [M+H]⁺ precursor without in-source fragmentation.[1][2]
Cone Voltage 25 VSufficient to decluster adducts but preserve the molecular ion.[1][2]
Collision Energy (CE) 15–35 eV (Ramped)A ramped CE ensures capture of both labile water losses and stable ring cleavages.[1][2]
Mobile Phase 0.1% Formic Acid in Water/MeCNAcidic pH promotes protonation ([M+H]⁺ formation).[1][2]

Fragmentation Mechanism & Analysis

The "Ortho Effect" Differentiator

The defining structural feature of CAS 616888-05-2 is the placement of the nitro group (-NO₂) at position 3, immediately ortho to the hydroxymethyl group (-CH₂OH) at position 2.

  • Mechanism: Upon protonation, the nitro oxygen interacts with the benzylic hydrogen of the adjacent hydroxymethyl group.[1][2] This facilitates a rapid, energetically favorable elimination of water (H₂O) and/or hydroxyl radicals ([1]•OH), often leading to a stable cyclic isoxazole-like or benzisoxazole cation.[1][2]

  • Contrast: The 4-nitro isomer lacks this proximity.[1][2] Its nitro group is meta to the nearest hydroxymethyl, preventing this specific intramolecular interaction.[1][2] Consequently, the 4-nitro isomer exhibits a "harder" fragmentation pathway dominated by generic nitro losses (NO/NO₂) rather than the specific cyclization-driven water loss seen in the 3-nitro target.

Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways between the Target (3-Nitro) and the Alternative (4-Nitro).

MS_Fragmentation Target_MH [M+H]+ Precursor m/z 184.16 (3-Nitro-1,2-benzenedimethanol) Ortho_Inter Ortho-Interaction State (H-bond stabilization) Target_MH->Ortho_Inter Protonation Alt_MH [M+H]+ Precursor m/z 184.16 (4-Nitro-1,2-benzenedimethanol) Target_MH->Alt_MH Isomers (Same m/z) Cyclic_Ion Cyclic Benzisoxazole Ion m/z 166.15 [M+H - H2O]+ (Dominant) Ortho_Inter->Cyclic_Ion Ortho-Effect Dehydration (-18 Da) Fragment_136 Fragment Ion m/z 136 [M+H - H2O - NO]+ Cyclic_Ion->Fragment_136 Ring Cleavage (-30 Da) Nitro_Loss Radical Cation m/z 138 [M - NO2]+ Alt_MH->Nitro_Loss Direct Nitro Loss (-46 Da) Generic_Water Benzyl Cation m/z 166.15 (Low Intensity) Alt_MH->Generic_Water Generic Dehydration (Slow)

Figure 1: Divergent fragmentation pathways.[1] The 3-nitro isomer (Blue) favors ortho-assisted dehydration, while the 4-nitro isomer (Red) favors direct nitro group cleavage.

Comparative Data: Target vs. Alternative

This table summarizes the diagnostic ion transitions. Use these ratios to validate the identity of CAS 616888-05-2 in your samples.

FeatureTarget: 3-Nitro-1,2-benzenedimethanol Alternative: 4-Nitro-1,2-benzenedimethanol Impurity: Aldehyde Derivative
Precursor Ion (m/z) 184.16 [M+H]⁺184.16 [M+H]⁺182.14 [M+H]⁺
Primary Fragment 166.15 (100% Abundance)138.10 (High Abundance)164.13 (Loss of H₂O)
Mechanism Ortho-Effect Dehydration: Rapid loss of H₂O due to NO₂/CH₂OH proximity.Nitro Cleavage: Loss of NO₂ radical or HNO₂ due to lack of ortho-stabilization.[1][2]Carbonyl loss / Dehydration
Secondary Fragment 148.14 (Loss of 2nd H₂O)166.15 (Weak, <20%)136.12 (Loss of NO₂)
Diagnostic Ratio 166/184 > 5.0 (Base peak is fragment)166/184 < 0.5 (Base peak is often precursor or 138)N/A (Different Parent Mass)
Key Identification Protocol:
  • Monitor m/z 184 -> 166: If this transition is the dominant base peak at low collision energy (10-15 eV), the analyte is likely the 3-Nitro isomer (Target).[1]

  • Monitor m/z 184 -> 138: If this transition dominates, or if the 166 peak is weak, the analyte is likely the 4-Nitro isomer.[1][2]

  • Check m/z 182: Presence of this precursor indicates oxidation of the alcohol to the aldehyde impurity (3-nitro-2-(hydroxymethyl)benzaldehyde).[1][2]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 1,2-Benzenedimethanol Derivatives and Nitro-aromatics. Retrieved from [Link]

  • Holčapek, M., et al. (2010).[1][2] Mass Spectrometry of Nitro Compounds: Ortho Effects and Fragmentation Mechanisms. Journal of Mass Spectrometry. (Contextual grounding for ortho-effect mechanisms in nitro-aromatics).

Sources

Validation

distinguishing 3-nitro-1,2-benzenedimethanol from 3-nitrobenzyl alcohol by NMR

This guide provides an in-depth analytical comparison between 3-nitro-1,2-benzenedimethanol and 3-nitrobenzyl alcohol using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It is designed for researchers synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analytical comparison between 3-nitro-1,2-benzenedimethanol and 3-nitrobenzyl alcohol using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It is designed for researchers synthesizing nitro-substituted phthalic derivatives or monitoring reduction reactions where distinguishing between mono- and di-alcohol species is critical.[1][2]

Part 1: Strategic Overview & Structural Basis

Distinguishing these two compounds relies on detecting the symmetry-breaking effect of the nitro group in the diol and the fundamental difference in proton integration ratios.[1][2]

  • 3-Nitrobenzyl alcohol (Mono-ol): A 1,3-disubstituted benzene.[1][2] It possesses a single hydroxymethyl group.[1][2] The aromatic region contains 4 protons.[1][2]

  • 3-Nitro-1,2-benzenedimethanol (Diol): A 1,2,3-trisubstituted benzene.[1] It possesses two hydroxymethyl groups at positions 1 and 2.[1][2] The nitro group at position 3 creates a chemically non-equivalent environment for the two methylene (

    
    ) groups, resulting in distinct signals.[1][2] The aromatic region contains only 3 protons.[1][2]
    
Summary of Key Differences
Feature3-Nitrobenzyl alcohol3-Nitro-1,2-benzenedimethanol
Formula


Aromatic Protons 4H (Singlet, Doublet, Triplet, Doublet)3H (Doublet, Triplet, Doublet)
Benzylic

2H (Single signal)4H (Two distinct signals due to asymmetry)
Hydroxyl (-OH) 1H 2H (Distinct or overlapping)
Integration Ratio Arom : Aliph = 2 : 1 Arom : Aliph = 0.75 : 1 (3:[1]4)

Part 2: Experimental Protocol

To maximize resolution and observe hydroxyl coupling (which aids in confirmation), DMSO-d6 is the solvent of choice.[1][2]


 often leads to broad OH signals and loss of coupling information due to rapid proton exchange.[1][2]

Standard Operating Procedure (SOP):

  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6.

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

  • Acquisition:

    • Pulse Angle: 30° or 45°.[1][2]

    • Relaxation Delay (d1):

      
       5 seconds (critical for accurate integration of aromatic vs. benzylic protons).[1][2]
      
    • Scans: 16–64 (sufficient for >95% purity).

  • Referencing: Calibrate to residual DMSO-d6 quintet at 2.50 ppm (

    
    ) and 39.5 ppm (
    
    
    
    ).

Part 3: Detailed Spectral Analysis

The Aliphatic Region (The "Smoking Gun")[1]

This is the most immediate visual differentiator.

  • 3-Nitrobenzyl alcohol:

    • Shows a single methylene signal (doublet if coupling to OH, singlet if exchanged).[1][2]

    • Shift:

      
       ~4.6 – 4.7 ppm.[1][2]
      
    • Integration: 2H relative to the aromatic region.[1][2]

  • 3-Nitro-1,2-benzenedimethanol:

    • Due to the nitro group at position 3, the methylene group at position 2 is electronically distinct from the methylene group at position 1.[2]

    • Signal 1 (C2-methylene): Significantly deshielded by the ortho-nitro group.[1][2] Expect a signal downfield (approx.[1][2]

      
       4.8 – 5.0 ppm).[1][2]
      
    • Signal 2 (C1-methylene): Less shielded, appearing upfield (approx.[1][2]

      
       4.5 – 4.7 ppm).[1][2]
      
    • Appearance: You will see two distinct sets of methylene peaks.[1][2][3]

    • Integration: Total 4H (2H + 2H).

The Aromatic Region
  • 3-Nitrobenzyl alcohol (4 Protons):

    • H2: Isolated singlet-like (broad d), most deshielded (~8.1 ppm).[1][2]

    • H4: Doublet (ortho to

      
      ), deshielded (~7.7 ppm).
      
    • H6: Doublet (ortho to

      
      ), shielded relative to H4 (~7.6 ppm).[1][2]
      
    • H5: Triplet (meta to both), (~7.5 ppm).

  • 3-Nitro-1,2-benzenedimethanol (3 Protons):

    • The ring is substituted at 1, 2, and 3.[2][3] The remaining protons are at 4, 5, and 6.[2][4]

    • H4: Doublet (ortho to

      
      ). Deshielded.
      
    • H5: Triplet (dd).

    • H6: Doublet (ortho to

      
      ).
      
    • Absence of H2: The lack of the isolated singlet-like proton between two substituents (as seen in the mono-alcohol) is a definitive negative confirmation.[1]

Carbon-13 ( ) NMR Verification

If


 NMR is ambiguous due to overlap:
  • Mono-alcohol: Shows 1 aliphatic carbon signal (~62 ppm).[1][2]

  • Di-alcohol: Shows 2 distinct aliphatic carbon signals.[1][2] The C2-methylene carbon (ortho to nitro) will be shifted relative to the C1-methylene carbon.[1][2]

Part 4: Decision Logic Visualization

The following diagram illustrates the logical flow for identifying the compound based on spectral features.

NMR_Identification Start Start: Acquire 1H NMR (DMSO-d6) Check_Aliphatic Analyze Aliphatic Region (4.0 - 5.5 ppm) Start->Check_Aliphatic One_Signal Single Methylene Signal (2H) Check_Aliphatic->One_Signal 1 Peak Set Two_Signals Two Distinct Methylene Signals (2H + 2H) Check_Aliphatic->Two_Signals 2 Peak Sets Check_Aromatic_Mono Count Aromatic Protons One_Signal->Check_Aromatic_Mono Check_Aromatic_Di Count Aromatic Protons Two_Signals->Check_Aromatic_Di Result_Mono IDENTIFIED: 3-Nitrobenzyl Alcohol (Mono-ol) Check_Aromatic_Mono->Result_Mono 4 Protons Found Error Inconclusive / Mixture Check Integration Ratios Check_Aromatic_Mono->Error < 4 Protons Result_Di IDENTIFIED: 3-Nitro-1,2-benzenedimethanol (Diol) Check_Aromatic_Di->Result_Di 3 Protons Found Check_Aromatic_Di->Error != 3 Protons

Figure 1: Decision tree for distinguishing 3-nitrobenzyl alcohol from 3-nitro-1,2-benzenedimethanol based on 1H NMR spectral features.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 69267, 3-Nitrobenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 69153, 1,2-Benzenedimethanol. (Structural reference for diol backbone). Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] (Standard for solvent referencing).[1][2][5] Retrieved from [Link]

Sources

Comparative

Validating C8H9NO4 (4-Nitroveratrole): A Comparative Guide to Elemental Analysis &amp; Orthogonal Techniques

Executive Summary: The Purity Imperative In drug development, the intermediate 1,2-Dimethoxy-4-nitrobenzene (C₈H₉NO₄, MW: 183.16 g/mol ), commonly known as 4-Nitroveratrole , serves as a critical scaffold for synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In drug development, the intermediate 1,2-Dimethoxy-4-nitrobenzene (C₈H₉NO₄, MW: 183.16 g/mol ), commonly known as 4-Nitroveratrole , serves as a critical scaffold for synthesizing amino-veratroles and isoquinoline alkaloids.[1] Its validation is non-negotiable; impurities at this stage propagate downstream, leading to failed API (Active Pharmaceutical Ingredient) batches.[1]

This guide compares the industry "Gold Standard"—Automated Combustion Analysis (CHN) —against modern orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .[1] While HRMS confirms identity, only Combustion Analysis and qNMR provide the rigorous bulk purity data required for regulatory filing.

Theoretical Baseline: The Stoichiometric Target

Before any experimental validation, the theoretical elemental composition must be established. Any deviation >0.4% from these values typically triggers a "Out of Specification" (OOS) investigation.

ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.08852.46%
Hydrogen (H) 91.0089.0724.95%
Nitrogen (N) 114.00714.0077.65%
Oxygen (O) 415.99963.99634.94%
Total --183.16 100.00%

Comparative Analysis: Selecting the Right Tool

As a Senior Application Scientist, I often see researchers over-rely on Mass Spec, assuming a correct mass equals a pure compound. This is a fallacy. The following table objectively compares the performance of the three dominant validation methodologies.

FeatureMethod A: Combustion Analysis (CHN) Method B: qNMR (Internal Standard) Method C: HRMS (Q-TOF/Orbitrap)
Primary Utility Bulk Purity Validation (Solvent/Water/Inorganic detection)Specific Purity (Isomer differentiation)Identity Confirmation (Molecular Formula)
Accuracy ±0.3% (Absolute)±1.0% (Relative)< 5 ppm (Mass Accuracy)
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)< 0.1 mg (Destructive)
Blind Spots Cannot distinguish isomers (e.g., 3-nitro vs 4-nitro).[1]Requires soluble, non-reactive internal standard.[1]Blind to inorganic salts, water, and retained solvents.[1]
Cost/Run Low ($)Medium (

)
High (

$)
Throughput High (Automated, 5 mins/sample)Medium (Setup time high)High (Flow injection)
Expert Insight:

Combustion Analysis is the only method here that proves your sample is dry and free of inorganic salts. If your C8H9NO4 sample is wet with water or contains trapped silica gel from a column, CHN values will drop uniformly.[1] HRMS will "pass" a wet sample because it ignores the water matrix.[1] Therefore, CHN is the gatekeeper for reference standards.

Experimental Protocols

Protocol A: Automated Combustion Analysis (The Gold Standard)

Objective: Determine bulk %C, %H, %N to validate >99.5% purity.

Reagents & Standards:

  • Calibration Standard: Acetanilide (Certified Reference Material, %C=71.09, %N=10.36).[1][2]

  • Oxidation Catalyst: Tungsten Trioxide (WO₃) or Chromium(III) Oxide (Cr₂O₃).[1]

  • Reduction Agent: Reduced Copper wires (Cu).[1][2]

Step-by-Step Workflow:

  • System Conditioning: Purge the combustion reactor (975°C) and reduction reactor (650°C) with Helium carrier gas. Run 3 "blank" cycles to stabilize the baseline.

  • Calibration (K-Factor): Weigh 1.5 mg to 2.5 mg of Acetanilide into tin capsules. Run in triplicate. Ensure linear regression

    
    .
    
  • Sample Preparation:

    • Dry C8H9NO4 sample in a vacuum oven at 40°C for 4 hours (Crucial: 4-Nitroveratrole mp is ~96-98°C; do not melt).[1]

    • Accurately weigh 2.000 mg (±0.005 mg) into a tin capsule using a microbalance.

    • Fold capsule hermetically to exclude atmospheric nitrogen.[1]

  • Combustion: Inject sample.

    • Reaction:

      
      
      
  • Reduction & Detection:

    • Gas stream passes over Cu wires:

      
      .[1][3]
      
    • Gases (

      
      ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
      
Protocol B: qNMR (The Orthogonal Check)

Objective: Confirm isomeric purity (distinguishing 4-nitro from 3-nitro isomers).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity).[1]

  • Solvent: DMSO-d6 (to ensure full solubility of nitro-compounds).

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): > 5 × 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.[1]
    • Scans: 16 or 32.[1]

  • Integration: Integrate the methoxy protons of C8H9NO4 (δ ~3.9 ppm) against the olefinic protons of Maleic Acid (δ ~6.3 ppm).

Experimental Data: Pass vs. Fail Scenarios

The following table demonstrates how Elemental Analysis detects impurities that other methods miss.

MetricTheoretical Sample A (High Purity) Sample B (Wet/Impure) Interpretation
% Carbon 52.46%52.41% (Δ -0.[1]05)50.12% (Δ -2.[1]34)Sample B Fails: Low carbon suggests non-carbon contamination (Water/Salts).[1]
% Hydrogen 4.95%4.98% (Δ +0.[1]03)5.45% (Δ +0.[1]50)Sample B Fails: High hydrogen confirms retained solvent (likely Water or Methanol).[1]
% Nitrogen 7.65%7.62% (Δ -0.[1]03)7.20% (Δ -0.[1]45)Sample B Fails: Nitrogen dilution mirrors the Carbon drop.[1]
Result Target PASS FAIL Sample B requires re-drying or recrystallization.[1]

Visualization: Analytical Workflow & Logic

Diagram 1: The Validation Workflow

This diagram illustrates the logical flow from synthesis to final release, highlighting where each method is applied.

ValidationWorkflow Synthesis Crude Synthesis (Nitration of Veratrole) Purification Recrystallization (EtOH/Water) Synthesis->Purification Drying Vacuum Drying (< 50°C) Purification->Drying Decision Initial Check: 1H NMR Drying->Decision HRMS HRMS (Identity) Decision->HRMS Clean Spectrum Reprocess Reprocess Decision->Reprocess Solvent peaks visible CHN Combustion Analysis (Bulk Purity) HRMS->CHN Mass Confirmed qNMR qNMR (Isomeric Purity) CHN->qNMR Values within ±0.4% CHN->Reprocess Values Low (Wet) Release Release for Drug Dev qNMR->Release >99.5%

Caption: Figure 1. Sequential validation workflow ensuring identity (HRMS), bulk purity (CHN), and specific purity (qNMR) before release.

Diagram 2: Combustion Reaction Logic

Understanding the chemistry inside the analyzer ensures better troubleshooting.

CombustionLogic Sample Sample: C8H9NO4 Reactor Combustion Reactor (975°C + O2) Sample->Reactor Flash Combustion Gases Raw Gases: CO2, H2O, NOx, N2 Reactor->Gases Reduction Reduction Reactor (Cu @ 650°C) Gases->Reduction Remove Excess O2 Convert NOx to N2 FinalGases Analytes: CO2, H2O, N2 Reduction->FinalGases Detector TCD Detector (Quantification) FinalGases->Detector GC Separation

Caption: Figure 2. The chemical transformation pathway within a CHNS analyzer, converting the organic scaffold into measurable gases.

References

  • PubChem. "1,2-Dimethoxy-4-nitrobenzene (Compound)."[1][4] National Library of Medicine. [Link]

  • ASTM International. "ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants."[1] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link]

  • University of Maryland Center for Environmental Science. "Determination of Carbon and Nitrogen in Particulates and Sediments." Standard Operating Procedure. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Nitro-1,2-benzenedimethanol

[1][2][3][4] Executive Summary & Risk Profile 3-Nitro-1,2-benzenedimethanol (also known as 3-Nitrophthalyl alcohol) is a nitro-substituted aromatic diol.[1][2][3] While valuable as a synthetic intermediate, its disposal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Risk Profile

3-Nitro-1,2-benzenedimethanol (also known as 3-Nitrophthalyl alcohol) is a nitro-substituted aromatic diol.[1][2][3] While valuable as a synthetic intermediate, its disposal requires strict adherence to protocols governing nitro-aromatic compounds .

Unlike simple alcohols, the presence of the nitro group (


) introduces thermodynamic instability potential. While this specific compound is generally stable under ambient conditions, it must be treated as a potential energetic material  during the disposal phase, particularly when subjected to the high heat of incineration.
Chemical Safety Data Table
PropertySpecificationOperational Implication
CAS Number 71176-55-1Unique identifier for waste manifesting.[1]
Physical State Solid (Pale yellow powder)Dust explosion hazard if aerosolized; requires particulate PPE.[1]
Molecular Formula

High oxygen balance relative to simple hydrocarbons; aids combustion.[1]
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[1]
Reactivity Nitro-aromaticIncompatible with strong reducing agents, strong bases, and alkali metals.[1]
RCRA Status Characteristic (Unlisted)Not P/U-listed, but treated as Hazardous Waste (Ignitable/Reactive potential).[1][4]

Immediate Containment & Spill Response

If a spill occurs during handling, execute this protocol immediately to prevent environmental contamination or personnel exposure.

Spill Decision Matrix (DOT Visualization)

The following decision tree outlines the immediate logic flow for assessing and neutralizing a spill.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid < 10g (Solid) Assess->SmallSolid Powder LargeOrSol > 10g OR Solution Assess->LargeOrSol Liquid/Large ActionDry Dry Sweep (No Dust) SmallSolid->ActionDry Use Scoop/Brush ActionWet Absorb with Vermiculite LargeOrSol->ActionWet Inert Absorbent Decon Wash Surface (Soap/Water) ActionDry->Decon ActionWet->Decon WasteTag Tag as HazWaste Decon->WasteTag

Figure 1: Logic flow for immediate spill response. Note the distinction between dry and wet cleanup to minimize aerosolization.

Cleanup Protocol
  • Evacuate & Ventilate: If the spill is significant (>100g) or dust is airborne, evacuate the immediate area and allow the HVAC system to clear the air for 15 minutes.

  • PPE Donning: Wear double nitrile gloves , a lab coat, and ANSI-rated safety goggles. If handling powder outside a hood, an N95 respirator is recommended.

  • Containment:

    • Solids: Do not use a vacuum cleaner (risk of static ignition). Gently sweep using a brush and dustpan into a dedicated waste container.

    • Liquids: Dike the spill with inert absorbent pads or vermiculite. Do not use sawdust (combustible organic material + nitro compound = fire risk).

  • Decontamination: Wipe the surface with a mild soap solution. Collect all wipes and PPE into the same hazardous waste container.

Waste Segregation & Storage Procedures

Proper segregation is the single most critical step to prevent "unintended chemistry" in the waste drum.

Compatibility Rules
  • NEVER mix with: Strong acids (formation of unstable nitronium ions), strong bases (can induce exothermic decomposition), or reducing agents (hydrides, active metals).

  • ALWAYS segregate: Store in the "Organic Solids" or "Non-Halogenated Organic Solvents" stream, depending on the state.

Packaging & Labeling
Waste StreamContainer TypeLabeling Requirements
Pure Solid Wide-mouth HDPE Jar"Hazardous Waste - Toxic/Irritant - 3-Nitro-1,2-benzenedimethanol"
In Solution Glass/Poly bottle (Amber)"Hazardous Waste - Flammable Solvent - Contains Nitro-aromatics"
Contaminated Debris Clear Poly Bag (Double)"Hazardous Waste - Debris (Gloves/Wipes) - Nitro Contamination"

Critical Note: Ensure the container is not filled >90% to allow for thermal expansion.

Final Disposal Pathway

The ultimate destruction of nitro-aromatics must be handled by a licensed facility capable of high-temperature incineration.

Disposal Workflow (DOT Visualization)

This diagram illustrates the chain of custody from the bench to final destruction.

DisposalFlow Bench Lab Bench (Generation) Segregation Segregation (Solid vs Liquid) Bench->Segregation Satellite Satellite Accumulation (Secondary Containment) Segregation->Satellite Tag & Seal EHS EHS Pickup (Manifesting) Satellite->EHS Request Pickup Incinerator High-Temp Incineration (RCRA Part B Facility) EHS->Incinerator Transport

Figure 2: Chain of custody for nitro-aromatic waste. The endpoint must be incineration, not landfill.

Incineration Specifications
  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must operate an afterburner (secondary combustion chamber) >1000°C to ensure complete destruction of the nitro group and prevent the release of

    
     gases or unreacted material.
    
  • Prohibition: This material must never be disposed of via sanitary sewer or municipal trash.

Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly "P-listed" or "U-listed" (unlike Nitrobenzene or Nitroglycerine). However, the generator is responsible for characterization.

  • Classification: It is typically classified as a Characteristic Hazardous Waste .

  • Waste Codes:

    • If in a flammable solvent: D001 (Ignitability).

    • If pure and deemed potentially unstable by local EHS: D003 (Reactivity) - Note: This is rare for this specific alcohol but possible depending on quantity and storage history.[1]

  • Documentation: All manifests must clearly state the chemical name to alert the treatment facility of the nitrogen content.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108064, 3-Nitro-1,2-benzenedimethanol. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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